molecular formula C8H8N2O2 B064774 4-Methoxy-1,2-benzisoxazol-3-amine CAS No. 177995-40-3

4-Methoxy-1,2-benzisoxazol-3-amine

Cat. No.: B064774
CAS No.: 177995-40-3
M. Wt: 164.16 g/mol
InChI Key: YFNIGSJHKGKXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1,2-benzisoxazol-3-amine is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNIGSJHKGKXEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381537
Record name 4-Methoxy-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177995-40-3
Record name 4-Methoxy-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177995-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1,2-benzoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic organic compound featuring a benzisoxazole core, a privileged scaffold in medicinal chemistry.[1] This document provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential biological activities. The information is compiled to serve as a technical guide for researchers engaged in drug discovery and development, offering detailed data, experimental insights, and visualization of relevant biological pathways.

Core Chemical Properties

This compound, with the CAS number 177995-40-3, is characterized by the fusion of a benzene ring and an isoxazole ring, with methoxy and amine substituents.[2][3] These features contribute to its unique physicochemical and pharmacological potential.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 4-methoxy-1,2-benzoxazol-3-amine[3]
Molecular Formula C₈H₈N₂O₂[2][3]
Molecular Weight 164.16 g/mol [2][3]
Melting Point 140-142 °C[2]
Appearance White solid (predicted)[4]
InChI InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10)[3]
SMILES COC1=CC=CC2=C1C(=NO2)N[3]
Computed Properties

Computational data provides further insight into the molecule's behavior in biological systems.

PropertyValueSource(s)
XLogP3 1.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 1[3]
Exact Mass 164.058577502 Da[3]
Topological Polar Surface Area 61.3 Ų[3]
Heavy Atom Count 12[3]

Synthesis and Characterization

The synthesis of substituted benzisoxazoles can be achieved through various routes, often involving cyclization reactions.

Generalized Synthesis Workflow

A common and modern approach for synthesizing the benzisoxazole core involves a [3+2] cycloaddition reaction.[5] This method generates the heterocyclic system by reacting an aryne with a nitrile oxide, both of which are generated in situ.

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates In Situ Intermediates A o-(Trimethylsilyl)aryl Triflate (Aryne Precursor) Aryne Aryne A->Aryne in situ generation B Substituted Chlorooxime (Nitrile Oxide Precursor) Nitrile_Oxide Nitrile Oxide B->Nitrile_Oxide in situ generation Fluoride_Source Fluoride Source (e.g., CsF) Fluoride_Source->A Fluoride_Source->B Cycloaddition [3+2] Cycloaddition Aryne->Cycloaddition Nitrile_Oxide->Cycloaddition Product Substituted 1,2-Benzisoxazole Cycloaddition->Product G Arachidonic_Acid Arachidonic Acid (from Cell Membrane) LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 substrate HPETE 12-HPETE LOX12->HPETE catalysis HETE 12-HETE (Bioactive Lipid Mediator) HPETE->HETE Inflammation Inflammation Platelet Aggregation Cell Proliferation HETE->Inflammation triggers Inhibitor This compound (Potential Inhibitor) Inhibitor->LOX12 inhibition

References

Synthetic Pathways for 4-Methoxy-1,2-benzisoxazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the plausible synthetic pathways for the preparation of 4-Methoxy-1,2-benzisoxazol-3-amine, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document provides detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic route to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound can be strategically approached via a three-step sequence starting from 3-methoxyphenol. The core of this strategy involves the formation of a key intermediate, 2-hydroxy-6-methoxybenzonitrile, followed by a cyclization reaction to construct the desired 1,2-benzisoxazole ring system.

The proposed pathway is as follows:

  • Formylation of 3-Methoxyphenol: Introduction of a formyl group to the ortho position of the hydroxyl group in 3-methoxyphenol to yield 2-hydroxy-6-methoxybenzaldehyde.

  • Conversion to Nitrile: Transformation of the aldehyde functionality in 2-hydroxy-6-methoxybenzaldehyde into a nitrile group to afford 2-hydroxy-6-methoxybenzonitrile. This is typically achieved through the formation of an aldoxime intermediate, followed by dehydration.

  • Cyclization to this compound: Reaction of 2-hydroxy-6-methoxybenzonitrile with a suitable source of hydroxylamine, leading to the formation of the 3-amino-1,2-benzisoxazole ring system.

Visualized Synthetic Pathway

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway cluster_0 A 3-Methoxyphenol B 2-Hydroxy-6-methoxy- benzaldehyde A->B Formylation C 2-Hydroxy-6-methoxy- benzonitrile B->C Oximation & Dehydration D 4-Methoxy-1,2-benzisoxazol- 3-amine C->D Cyclization

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while the synthesis of the intermediate 2-hydroxy-6-methoxybenzaldehyde is well-documented, the subsequent conversion to this compound is based on analogous reactions reported for similar substrates due to the limited availability of a direct published procedure for this specific molecule.

Step 1: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde

This procedure is adapted from a known method for the formylation of 3-methoxyphenol.

Reaction:

Experimental Protocol:

  • To a stirred solution of 3-methoxyphenol (1.0 eq.) in ethanol, add a solution of sodium hydroxide (4.0 eq.) in water.

  • Heat the mixture to 60-70 °C.

  • Add chloroform (1.5 eq.) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature.

  • After the addition is complete, continue stirring at reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-hydroxy-6-methoxybenzaldehyde.

Quantitative Data:

Reagent/ParameterMolar Ratio/ValueNotes
3-Methoxyphenol1.0 eq.Starting material
Sodium Hydroxide4.0 eq.Base
Chloroform1.5 eq.Formylating agent
Temperature60-70 °CReaction temperature
Reaction Time3 hours
Typical Yield 40-50% Based on analogous reactions
Step 2: Synthesis of 2-Hydroxy-6-methoxybenzonitrile

This step involves the conversion of the aldehyde to a nitrile via an oxime intermediate. A one-pot procedure is described below based on general methods for this transformation.

Reaction:

Experimental Protocol:

  • Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq.) in a suitable solvent such as N-methylpyrrolidone (NMP).

  • Add hydroxylamine hydrochloride (1.2 eq.) and a weak base such as sodium acetate or sodium carbonate (1.5 eq.).

  • Heat the mixture to 110-120 °C and stir for 2-4 hours to form the oxime. Monitor the reaction by TLC.

  • For the dehydration step, azeotropic removal of water with an acid catalyst like p-toluenesulfonic acid can be employed, or a chemical dehydrating agent can be added. A common method involves the addition of acetic anhydride (2.0 eq.) and continuing to heat for an additional 2-3 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-hydroxy-6-methoxybenzonitrile.

Quantitative Data:

Reagent/ParameterMolar Ratio/ValueNotes
2-Hydroxy-6-methoxybenzaldehyde1.0 eq.Starting material
Hydroxylamine Hydrochloride1.2 eq.Oximation reagent
Sodium Acetate1.5 eq.Base
Acetic Anhydride2.0 eq.Dehydrating agent
Temperature110-120 °CReaction temperature
Reaction Time4-7 hours
Typical Yield 70-85% Based on analogous reactions
Step 3: Synthesis of this compound

This final step involves the cyclization of the 2-hydroxybenzonitrile. The following protocol is based on a novel synthesis of 3-amino-1,2-benzisoxazoles from 2-cyanophenols.

Reaction:

Experimental Protocol:

  • To a solution of 2-hydroxy-6-methoxybenzonitrile (1.0 eq.) in a suitable solvent like dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

  • Add hydroxylamine hydrochloride (1.5 eq.) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data:

Reagent/ParameterMolar Ratio/ValueNotes
2-Hydroxy-6-methoxybenzonitrile1.0 eq.Starting material
Hydroxylamine Hydrochloride1.5 eq.Cyclizing agent
Potassium Carbonate2.0 eq.Base
Temperature80-90 °CReaction temperature
Reaction Time4-6 hours
Typical Yield 60-75% Based on analogous reactions

Conclusion

The synthetic pathways outlined in this guide provide a comprehensive framework for the laboratory-scale preparation of this compound. The procedures are based on established chemical transformations and analogous reactions reported in the scientific literature. Researchers are advised to perform these reactions with appropriate safety precautions and to optimize the reaction conditions for their specific laboratory settings to achieve the best possible yields and purity of the final product. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

An In-Depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine (CAS: 177995-40-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine belonging to the benzisoxazole class of compounds. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in a variety of biologically active molecules and approved pharmaceutical agents. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthetic routes, and inferred biological activities based on structurally related analogs. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to equip researchers with a foundational understanding to facilitate further investigation and drug discovery efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueReference(s)
CAS Number 177995-40-3N/A
Molecular Formula C₈H₈N₂O₂[1][2]
Molecular Weight 164.16 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 3-Amino-4-methoxy-1,2-benzisoxazoleN/A
Melting Point 140-142 °CN/A
Appearance White to off-white solidN/A
SMILES COC1=CC=C2C(=C1)C(=NO2)N[1]

Synthesis and Experimental Protocols

General Synthetic Approach: Cyclization of a Substituted Benzonitrile

A common and effective method for the synthesis of 3-amino-1,2-benzisoxazoles involves the cyclization of an appropriately substituted 2-oxybenzonitrile derivative. A plausible synthetic route for this compound is outlined below.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 2-hydroxy-6-methoxybenzonitrile (Starting Material)

This starting material can be prepared from commercially available 2-hydroxy-6-methoxybenzaldehyde through a two-step process: oximation followed by dehydration.

  • Materials: 2-hydroxy-6-methoxybenzaldehyde, hydroxylamine hydrochloride, sodium acetate, acetic anhydride.

  • Procedure:

    • Dissolve 2-hydroxy-6-methoxybenzaldehyde and hydroxylamine hydrochloride in ethanol.

    • Add a solution of sodium acetate in water and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Extract the product, 2-hydroxy-6-methoxybenzaldehyde oxime, with an organic solvent.

    • Reflux the obtained oxime with acetic anhydride to induce dehydration to the nitrile.

    • Purify the resulting 2-hydroxy-6-methoxybenzonitrile by column chromatography.

Step 2: O-Alkylation to form 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile

  • Materials: 2-hydroxy-6-methoxybenzonitrile, acetone, a suitable base (e.g., potassium carbonate), and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

  • Procedure:

    • To a solution of 2-hydroxy-6-methoxybenzonitrile in a suitable solvent (e.g., DMF), add the base and phase-transfer catalyst.

    • Add acetone and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product.

    • Purify the product by column chromatography.

Step 3: Cyclization to this compound

  • Materials: 2-((isopropylideneamino)oxy)-6-methoxybenzonitrile, a strong base (e.g., sodium ethoxide).

  • Procedure:

    • Treat a solution of the product from Step 2 in a suitable solvent (e.g., ethanol) with a strong base at room temperature.

    • The cyclization reaction should proceed to form the desired 3-amino-1,2-benzisoxazole ring system.

    • Neutralize the reaction mixture and extract the final product.

    • Purify this compound by recrystallization or column chromatography.

Alternative Synthetic Approach: [3 + 2] Cycloaddition

Another powerful method for the synthesis of the benzisoxazole core is the [3 + 2] cycloaddition of in-situ generated nitrile oxides and arynes. This approach offers a convergent and often high-yielding route to diversely substituted benzisoxazoles.

The logical workflow for this synthetic approach is depicted in the following diagram:

G General Workflow for [3+2] Cycloaddition Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup A Starting Materials: - Aryne Precursor (e.g., silylaryl triflate) - Aldehyde (for nitrile oxide generation) B In-situ Generation of Reactive Intermediates C [3+2] Cycloaddition Reaction B->C Fluoride ion D Formation of Benzisoxazole Core C->D Spontaneous E Purification and Isolation D->E

A general workflow for the synthesis of benzisoxazoles via a [3+2] cycloaddition reaction.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, based on a closely related analog, 4-benzyloxybenzo[d]isoxazole-3-amine , it is plausible that the target compound may exhibit inhibitory activity against Sphingomyelin Synthase 2 (SMS2) .

SMS2 is an enzyme that plays a crucial role in the biosynthesis of sphingomyelin, a key component of cell membranes, and in the production of diacylglycerol (DAG), a second messenger involved in various signaling pathways. Inhibition of SMS2 has been linked to the attenuation of chronic inflammation, making it a potential therapeutic target for diseases such as atherosclerosis and insulin resistance.

The proposed mechanism of action, based on its structural similarity to known SMS2 inhibitors, would involve the binding of this compound to the active site of the SMS2 enzyme, thereby blocking its catalytic activity.

The potential signaling pathway impacted by the inhibition of SMS2 is illustrated below:

G Potential Signaling Pathway of this compound A This compound B Sphingomyelin Synthase 2 (SMS2) A->B Inhibition D Sphingomyelin + Diacylglycerol (DAG) B->D Catalysis C Ceramide + Phosphatidylcholine C->B Substrates E Downstream Inflammatory Signaling (e.g., NF-κB pathway) D->E Activation

References

4-Methoxy-1,2-benzisoxazol-3-amine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 4-Methoxy-1,2-benzisoxazol-3-amine. This molecule is recognized as a key intermediate in the synthesis of bioactive compounds, particularly those targeting the central nervous system (CNS) for potential antipsychotic, antidepressant, and anxiolytic properties.[1] The benzisoxazole scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[2][3] This review consolidates the known chemical and physical properties, plausible synthetic routes, spectroscopic data, and the biological context of this compound and its close derivatives.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₈N₂O₂.[4][5] Its structure features a benzene ring fused to an isoxazole ring, with a methoxy group at position 4 and an amine group at position 3.

PropertyValueSource
Molecular Formula C₈H₈N₂O₂[4][5]
Molecular Weight 164.16 g/mol [4][5]
CAS Number 177995-40-3[4][5]
IUPAC Name 4-methoxy-1,2-benzoxazol-3-amine[5]
Melting Point 140-142 °C[4]
SMILES COC1=CC=CC2=C1C(=NO2)N[5]
InChIKey YFNIGSJHKGKXEQ-UHFFFAOYSA-N[5]

Synthesis and Experimental Protocols

One common approach is the [3 + 2] cycloaddition reaction between an in-situ generated nitrile oxide and an aryne.[3][6][7] This method is versatile and allows for the creation of a variety of substituted benzisoxazoles under mild conditions.[6][7] Another established route to the parent 1,2-benzisoxazol-3-amine involves the cyclization of 2-fluorobenzonitrile with acetohydroxamic acid in the presence of a base.[8]

Based on these established methods, a potential synthetic workflow for this compound is proposed below.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product 2-Fluoro-6-methoxybenzonitrile 2-Fluoro-6-methoxybenzonitrile Cyclization Cyclization 2-Fluoro-6-methoxybenzonitrile->Cyclization Acetohydroxamic acid Acetohydroxamic acid Acetohydroxamic acid->Cyclization Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Cyclization Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Cyclization This compound This compound Cyclization->this compound Purification

Proposed synthesis workflow for this compound.
Representative Experimental Protocol: [3 + 2] Cycloaddition for Benzisoxazole Synthesis

This protocol is adapted from a general method for benzisoxazole synthesis and would require optimization for the specific target compound.[6][7]

  • Preparation of Chlorooxime : The corresponding aldehyde (e.g., 4-methoxy-salicylaldehyde) is reacted with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form the oxime. The oxime is then chlorinated, without isolation, using N-chlorosuccinimide (NCS) with a catalytic amount of pyridine in chloroform at room temperature.

  • Aryne Generation : An aryne precursor, such as o-(trimethylsilyl)phenyl triflate, is used to generate the aryne in situ.

  • Cycloaddition Reaction : A solution of the chlorooxime (0.25 mmol) in acetonitrile (3 mL) is added via syringe pump to a stirring mixture of the silylaryl triflate (0.50 mmol) and cesium fluoride (CsF, 1.50 mmol) in acetonitrile (3 mL) over 2.5 hours.

  • Workup and Purification : After the reaction is complete, the mixture is cooled, and the product is purified by silica gel column chromatography to yield the desired benzisoxazole.

Spectroscopic Data

No experimental spectra for this compound were found in the literature. However, the expected spectroscopic characteristics can be predicted based on the functional groups present and data from analogous compounds.

¹H NMR

The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the amine protons.

  • Aromatic Protons : Three protons on the benzene ring, likely appearing as multiplets or doublets in the range of δ 6.5-7.5 ppm.

  • Methoxy Protons (-OCH₃) : A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm.

  • Amine Protons (-NH₂) : A broad singlet integrating to two protons, with a chemical shift that can vary (δ ~5.0-6.0 ppm) depending on the solvent and concentration.[9] This signal would disappear upon D₂O exchange.[9]

¹³C NMR

The carbon NMR spectrum would show eight distinct signals.

  • Aromatic Carbons : Six signals in the aromatic region (δ 100-160 ppm). The carbon attached to the methoxy group and the carbons of the isoxazole ring would be distinct. The C4 and C7 carbons of the benzisoxazole ring are particularly sensitive to the electronic effects of the substituents.[10]

  • Methoxy Carbon (-OCH₃) : A signal around δ 55-60 ppm.

  • C3-Amine Carbon : The carbon bearing the amino group (C3) would likely appear in the downfield region of the aromatic signals, potentially around δ 150-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the vibrations of the amine and methoxy groups, as well as the aromatic system.

  • N-H Stretch : As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[11]

  • N-H Bend : A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[11]

  • C-O Stretch : A strong absorption corresponding to the aryl ether C-O stretch is expected around 1250 cm⁻¹.

  • C-N Stretch : The aromatic C-N stretching vibration should appear in the 1335-1250 cm⁻¹ range.[11]

  • Aromatic C-H and C=C Stretches : Standard absorptions for the aromatic ring would also be present.

Biological Activity and Potential Applications

Direct biological activity data for this compound is scarce. However, the extensive research on related benzisoxazole derivatives provides a strong indication of its potential as a pharmacologically active scaffold.

CNS Activity

The benzisoxazole core is a key feature of atypical antipsychotic drugs like risperidone.[2] this compound is explicitly mentioned as a building block for CNS drugs, suggesting its utility in developing novel therapeutic agents for psychiatric disorders.[1]

Enzyme Inhibition

Derivatives of the closely related 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as highly selective and orally efficacious inhibitors of human Sphingomyelin Synthase 2 (SMS2).[12] SMS2 is a therapeutic target for chronic inflammation-associated diseases such as atherosclerosis and insulin resistance.[12]

Another benzisoxazole derivative, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, has been shown to be a high-affinity (Ki = 8.2 nM) reversible inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[9]

The benzisoxazole scaffold has also been incorporated into inhibitors of other significant enzymes, including Heat shock protein 90 (Hsp90) and Glycogen synthase kinase 3 (GSK3), which are important targets in oncology and neurodegenerative diseases, respectively.[13]

Derivative Class/CompoundTargetPotencyPotential ApplicationSource
4-Benzyloxybenzo[d]isoxazole-3-amine derivativesSphingomyelin Synthase 2 (SMS2)-Anti-inflammatory[12]
6-Methoxy-3-[2-[...]-1,2-benzisoxazoleAcetylcholinesterase (AChE)Ki = 8.2 nMAlzheimer's Disease[9]
Substituted BenzisoxazolesHeat shock protein 90 (Hsp90)-Oncology[13]
Substituted BenzisoxazolesGlycogen synthase kinase 3 (GSK3)-Alzheimer's, Bipolar Disorder[13]
Antimicrobial Activity

Various benzisoxazole derivatives have demonstrated antibacterial and antifungal properties.[2][14] For instance, certain derivatives show selective activity against Gram-positive bacteria like B. subtilis.[14] The biological activity is often dependent on the nature and position of substituents on the benzisoxazole core.[2][14]

Representative Biological Assay Protocol: Cell Viability (WST-1 Assay)

This protocol is an example of how the cytotoxic or antiproliferative effects of a benzisoxazole compound could be evaluated.[14]

  • Cell Culture : Human cancer cell lines (e.g., MCF-7) and normal cell lines are cultured in appropriate media and conditions.

  • Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent like DMSO and then diluted to various concentrations in the growth media.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment : The culture medium is replaced with medium containing different concentrations of the test compound (e.g., from 2 µM to 10 mM). Control wells with vehicle (DMSO) and blank wells with media only are included.

  • Incubation : The cells are incubated with the compound for a specified period (e.g., 44 hours).

  • WST-1 Assay : 10 µL of WST-1 reagent is added to each well, and the plate is incubated for an additional 4 hours at 37 °C. The WST-1 reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan salt.

  • Data Acquisition : The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.

  • Analysis : The cell viability is calculated as a percentage relative to the control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells Seed_Plates Seed 96-well Plates Cell_Culture->Seed_Plates Treat_Cells Treat Cells with Compound Seed_Plates->Treat_Cells Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate_44h Incubate (44h) Treat_Cells->Incubate_44h Add_WST1 Add WST-1 Reagent Incubate_44h->Add_WST1 Incubate_4h Incubate (4h) Add_WST1->Incubate_4h Read_Absorbance Measure Absorbance Incubate_4h->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Experimental workflow for a WST-1 cell viability assay.

Potential Signaling Pathways

Given the biological activities of its derivatives, this compound could potentially interact with several key signaling pathways.

G cluster_pathways Potential Target Pathways cluster_outcomes Potential Cellular Outcomes Compound 4-Methoxy-1,2- benzisoxazol-3-amine (or derivative) AChE Acetylcholinesterase (Cholinergic Signaling) Compound->AChE Inhibition SMS2 Sphingomyelin Synthase 2 (Lipid Signaling & Inflammation) Compound->SMS2 Inhibition GSK3 Glycogen Synthase Kinase 3 (Wnt/Insulin Signaling) Compound->GSK3 Inhibition Hsp90 Heat Shock Protein 90 (Protein Folding & Stability) Compound->Hsp90 Inhibition Neurotransmission Modulation of Neurotransmission AChE->Neurotransmission Inflammation Reduction of Inflammation SMS2->Inflammation Cell_Signaling Altered Cell Signaling GSK3->Cell_Signaling Protein_Degradation Client Protein Degradation Hsp90->Protein_Degradation

Potential biological targets and pathways for benzisoxazole derivatives.

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery, particularly for CNS disorders. While the literature lacks specific, detailed studies on this exact compound, the broader family of benzisoxazoles demonstrates a wide range of potent biological activities, including enzyme inhibition and antimicrobial effects. This review highlights the need for further research to fully characterize the synthesis, spectroscopic properties, and pharmacological profile of this compound. Such studies would undoubtedly provide a clearer path for its application in the development of novel therapeutics. provide a clearer path for its application in the development of novel therapeutics.

References

Unlocking a Privileged Scaffold: A Technical Guide to the Research Applications of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1,2-benzisoxazol-3-amine stands as a pivotal molecular building block, particularly within the realm of medicinal chemistry and neuropharmacology. As a key intermediate, its structural motif is integral to a class of atypical antipsychotic agents that have demonstrated significant efficacy in the management of complex psychiatric disorders. This in-depth technical guide serves to elucidate the core research applications of this compound, offering a comprehensive overview of its synthesis, established biological context, and the experimental methodologies employed to evaluate its derivatives. The primary focus is on its role as a precursor to potent dopamine D2 and serotonin 5-HT2A receptor antagonists, highlighting the structure-activity relationships that govern the therapeutic potential of the benzisoxazole scaffold.

Introduction: The Benzisoxazole Core in Medicinal Chemistry

The 1,2-benzisoxazole ring system is recognized as a "privileged scaffold" in drug discovery, owing to its presence in a multitude of biologically active compounds.[1] This heterocyclic structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of 1,2-benzisoxazole have shown a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects.[2][3]

This compound, with its characteristic methoxy and amine substitutions, serves as a crucial starting material for the synthesis of more complex molecules.[3] Its primary significance lies in its incorporation into atypical antipsychotics like Risperidone, which underscores the importance of this scaffold in developing treatments for schizophrenia and bipolar disorder.[4] The therapeutic mechanism of these drugs is largely attributed to their ability to act as potent antagonists at dopamine D2 and serotonin 5-HT2A receptors.[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological screening.

PropertyValueReference
Molecular Formula C₈H₈N₂O₂[PubChem CID: 2779751]
Molecular Weight 164.16 g/mol [PubChem CID: 2779751]
CAS Number 177995-40-3[PubChem CID: 2779751]
Appearance SolidN/A
IUPAC Name 4-methoxy-1,2-benzoxazol-3-amine[PubChem CID: 2779751]

Synthesis of this compound

Representative Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-fluoro-6-methoxybenzonitrile.

Synthesis_Pathway start 2-Fluoro-6-methoxybenzonitrile intermediate 2-(Hydroxyamino)-6-methoxybenzonitrile start->intermediate Hydroxylamine product This compound intermediate->product Base-mediated cyclization Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Signal_D2 Downstream Signaling (e.g., ↓cAMP) D2R->Signal_D2 Signal_HT2A Downstream Signaling (e.g., ↑IP3/DAG) HT2AR->Signal_HT2A Benzisoxazole Benzisoxazole Derivative Benzisoxazole->D2R Antagonizes Benzisoxazole->HT2AR Antagonizes Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Receptor Membrane Preparation Incubation Incubation of Components Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

References

Unraveling the Therapeutic Potential: A Proposed Mechanism of Action for 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1,2-benzisoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of biological activities, including antipsychotic, antimicrobial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties.[1][2][3] This whitepaper focuses on a specific derivative, 4-Methoxy-1,2-benzisoxazol-3-amine, a compound with potential therapeutic applications. While direct experimental evidence elucidating its precise mechanism of action is not yet available in the public domain, this guide synthesizes information from structurally related compounds and the broader benzisoxazole class to propose a hypothetical mechanism of action and to provide a roadmap for future research.

Proposed Hypothetical Mechanism of Action

Based on the pharmacological profiles of structurally analogous compounds, we hypothesize that this compound primarily exerts its effects through the modulation of inflammatory and cell survival signaling pathways. The presence of the methoxy group on the benzene ring is a common feature in many biologically active benzisoxazole derivatives, often contributing to antioxidant and anti-inflammatory activities.[1]

One plausible target is the PI3K/Akt signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and inflammation. A structurally related compound, 4-Methoxybenzylalcohol, has been shown to protect brain microvascular endothelial cells from injury by activating the PI3K/Akt pathway.[4] This activation leads to the upregulation of downstream effectors that promote cell survival and reduce inflammation. Given the structural similarity, it is conceivable that this compound could also act as an agonist or positive modulator of this pathway.

Core Biological Activities of the Benzisoxazole Scaffold

The benzisoxazole nucleus is a versatile pharmacophore, with derivatives exhibiting a wide range of biological effects:

  • Antimicrobial Activity: Various substituted benzisoxazoles have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[1]

  • Anticancer Activity: Certain benzisoxazole derivatives have demonstrated antiproliferative effects against various cancer cell lines.[5]

  • Anti-inflammatory and Analgesic Activity: The benzisoxazole scaffold is found in compounds with potent anti-inflammatory and analgesic properties.[3]

  • Antioxidant Activity: The presence of substituents like methoxy groups on the benzisoxazole ring has been associated with significant antioxidant properties.[1]

  • Central Nervous System (CNS) Activity: Benzisoxazole derivatives are key components of several CNS drugs, including antipsychotics and anticonvulsants, and have been investigated as cholinesterase inhibitors for conditions like Alzheimer's disease.[2][6]

Quantitative Data from Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data from studies on related benzisoxazole and methoxy-substituted aromatic compounds.

Compound/DerivativeBiological ActivityAssay SystemQuantitative Data (IC50/EC50)Reference
2-hydroxy-4-methoxy-substituted N-benzimidazole-derived carboxamideAntiproliferativeHCT 116, MCF-7, HEK 293 cell linesIC50 = 2.2–4.4 µM[5]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-Lipoxygenase InhibitionIn vitro enzyme assayIC50 = 2.2 µM (for a 4-bromo derivative)[7]
6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazoleAcetylcholinesterase InhibitionIn vitro enzyme assayKi = 8.2 nM[6]

Hypothetical Experimental Protocols

To validate the proposed mechanism of action of this compound, a series of experiments are recommended.

Experiment 1: In Vitro PI3K/Akt Pathway Activation Assay

Objective: To determine if this compound activates the PI3K/Akt signaling pathway in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs).

Methodology:

  • Cell Culture: HUVECs will be cultured in EGM-2 medium supplemented with growth factors.

  • Compound Treatment: Cells will be treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time course (e.g., 15, 30, 60 minutes). A vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) will be included.

  • Western Blot Analysis: Cell lysates will be collected and subjected to SDS-PAGE and Western blotting. Membranes will be probed with primary antibodies against total Akt, phosphorylated Akt (Ser473), total mTOR, and phosphorylated mTOR (Ser2448).

  • Data Analysis: Band intensities will be quantified using densitometry software. The ratio of phosphorylated protein to total protein will be calculated and compared across treatment groups.

Experiment 2: In Vitro Anti-inflammatory Assay

Objective: To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage model.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells will be pre-treated with this compound (0.1-100 µM) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant will be measured using the Griess reagent assay as an indicator of NO production.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant will be quantified using ELISA kits.

  • Data Analysis: The inhibitory effect of the compound on NO and cytokine production will be calculated relative to the LPS-only treated group.

Visualizing the Proposed Signaling Pathway

The following diagram, generated using DOT language, illustrates the hypothesized activation of the PI3K/Akt signaling pathway by this compound, leading to pro-survival and anti-inflammatory effects.

Proposed_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Compound This compound Receptor Receptor Tyrosine Kinase (Hypothetical Target) Compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Activates Akt Akt Akt->pAkt pmTOR p-mTOR pAkt->pmTOR Activates NFkB NF-κB pAkt->NFkB Inhibits mTOR mTOR mTOR->pmTOR ProSurvival Cell Survival & Proliferation pmTOR->ProSurvival AntiInflammatory Inhibition of Inflammation NFkB->AntiInflammatory Promotes Inflammation

Caption: Proposed PI3K/Akt signaling pathway activation by this compound.

Conclusion

While the precise molecular mechanism of this compound remains to be empirically determined, the existing body of research on the benzisoxazole scaffold and structurally related methoxy-substituted compounds provides a strong foundation for proposing a mechanism centered on the modulation of the PI3K/Akt pathway and the inhibition of inflammatory responses. The experimental workflows outlined in this whitepaper offer a clear path for validating these hypotheses and further characterizing the therapeutic potential of this promising compound. The insights gained from such studies will be invaluable for guiding future drug discovery and development efforts in this chemical class.

References

An In-Depth Technical Guide to 4-Methoxy-1,2-benzisoxazol-3-amine: Synthesis, History, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine that has garnered interest within the pharmaceutical and medicinal chemistry sectors as a key intermediate in the synthesis of a variety of bioactive compounds. Its structural motif is a recurring feature in molecules designed to interact with biological systems, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery and history of this compound, a detailed plausible synthesis protocol, and an exploration of its potential mechanisms of action based on the biological activities of structurally related compounds. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction and Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 177995-40-3, is recognized as a valuable building block in the development of novel therapeutic agents. While not extensively studied as a standalone therapeutic agent, its utility as a precursor for more complex molecules is well-established. The benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈N₂O₂PubChem
Molecular Weight164.16 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number177995-40-3PubChem
Melting Point140 °C[1]
AppearanceSolid-
Storage Condition2-8℃[1]

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence in the scientific literature is primarily as a chemical intermediate, highlighting its role as an enabling molecule for the synthesis of more complex drug candidates. The history of this compound is therefore intertwined with the development of various benzisoxazole-containing therapeutics. The benzisoxazole scaffold itself has been the subject of extensive research due to its presence in a number of biologically active compounds.[2] This has led to the development of numerous synthetic routes to access a variety of substituted benzisoxazoles, with this compound being one of many such derivatives created to explore the structure-activity relationships of this important pharmacophore.

Proposed Synthesis of this compound

Experimental Workflow for the Proposed Synthesis

G cluster_0 Step 1: Synthesis of 4-Hydroxy-3-methoxybenzonitrile cluster_1 Step 2: Synthesis of 2,4-Dihydroxy-3-methoxybenzonitrile cluster_2 Step 3: Synthesis of this compound vanillin Vanillin intermediate1 Vanillin Oxime vanillin->intermediate1 Hydroxylamine (Oximation) product1 4-Hydroxy-3-methoxybenzonitrile intermediate1->product1 Dehydration (e.g., Acetic Anhydride) product1_2 4-Hydroxy-3-methoxybenzonitrile intermediate2 Intermediate (Phenolic Protection) product1_2->intermediate2 Protection of 4-OH group intermediate3 Intermediate (Hydroxylation) intermediate2->intermediate3 ortho-Hydroxylation product2 2,4-Dihydroxy-3-methoxybenzonitrile intermediate3->product2 Deprotection product2_2 2,4-Dihydroxy-3-methoxybenzonitrile intermediate4 2-Hydroxy-4-methoxybenzonitrile product2_2->intermediate4 Selective Methylation of 4-OH group intermediate5 O-Aryl Oxime Ether intermediate4->intermediate5 O-Arylation with a protected hydroxylamine product3 This compound intermediate5->product3 Intramolecular Cyclization and Deprotection

Caption: Proposed multi-step synthesis of this compound from vanillin.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of 4-Hydroxy-3-methoxybenzonitrile from Vanillin

This step involves the conversion of the aldehyde group of vanillin to a nitrile.

  • Materials: Vanillin, hydroxylamine hydrochloride, sodium formate, formic acid.

  • Procedure:

    • A mixture of vanillin and hydroxylamine hydrochloride in formic acid is heated.

    • Sodium formate is added portion-wise to the reaction mixture.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and poured into ice water.

    • The precipitated product, 4-hydroxy-3-methoxybenzonitrile, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 2-Hydroxy-4-methoxybenzonitrile

A plausible route to the key intermediate, 2-hydroxy-4-methoxybenzonitrile, involves the nitration of 4-methoxybenzonitrile followed by reduction and diazotization, although a direct and selective hydroxylation at the 2-position would be more efficient if a suitable method were available. A more direct, though potentially lower-yielding approach, could involve the direct ortho-hydroxylation of a protected 4-hydroxy-3-methoxybenzonitrile.

  • Materials: 4-methoxybenzonitrile, fuming nitric acid, sulfuric acid, a reducing agent (e.g., SnCl₂/HCl), sodium nitrite, and a copper catalyst.

  • Procedure:

    • Nitration of 4-methoxybenzonitrile with a mixture of fuming nitric acid and sulfuric acid at low temperature to introduce a nitro group, likely at the 3-position.

    • Reduction of the nitro group to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

    • Diazotization of the resulting aminobenzonitrile with sodium nitrite in a strong acid.

    • Hydrolysis of the diazonium salt in the presence of a copper catalyst to introduce the hydroxyl group, yielding 2-hydroxy-4-methoxybenzonitrile.

Step 3: Cyclization to this compound

This final step involves the formation of the isoxazole ring.

  • Materials: 2-hydroxy-4-methoxybenzonitrile, hydroxylamine-O-sulfonic acid, a base (e.g., potassium carbonate), and a suitable solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • 2-hydroxy-4-methoxybenzonitrile is dissolved in DMF.

    • Potassium carbonate is added to the solution.

    • Hydroxylamine-O-sulfonic acid is added portion-wise at a controlled temperature.

    • The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).

    • The mixture is then cooled, and the product is isolated by extraction and purified by column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are limited. However, insights can be gained from the pharmacological profiles of structurally similar compounds.

Potential as a Sphingomyelin Synthase 2 (SMS2) Inhibitor

Derivatives of 4-benzyloxybenzo[d]isoxazole-3-amine have been identified as potent and selective inhibitors of human Sphingomyelin Synthase 2 (SMS2).[3] SMS2 is a key enzyme in the biosynthesis of sphingomyelin, a major component of cell membranes, and is implicated in chronic inflammation-associated diseases. Inhibition of SMS2 leads to a reduction in sphingomyelin levels and an accumulation of ceramide, a bioactive lipid involved in various signaling pathways.

Proposed Signaling Pathway of SMS2 Inhibition

G cluster_sms SMS2 Inhibition Pathway ceramide Ceramide sms2 SMS2 ceramide->sms2 pc Phosphatidylcholine pc->sms2 sm Sphingomyelin sms2->sm dag Diacylglycerol sms2->dag inflammation Inflammatory Response sm->inflammation Reduction leads to decreased inflammation inhibitor This compound (Proposed Inhibitor) inhibitor->sms2 Inhibition

Caption: Proposed mechanism of action via inhibition of Sphingomyelin Synthase 2 (SMS2).

Potential as a Monoamine Oxidase (MAO) Inhibitor

A series of novel 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been shown to act as reversible and dual inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][5][6][7] Inhibition of MAOs leads to an increase in the synaptic availability of these neurotransmitters, which is the basis for their use as antidepressants and in the treatment of Parkinson's disease.[5][6] Given the structural similarities, it is plausible that this compound or its derivatives could exhibit MAO inhibitory activity.

Signaling Pathway of MAO Inhibition

G cluster_mao MAO Inhibition Pathway monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) mao MAO-A / MAO-B monoamines->mao synaptic_levels Increased Synaptic Levels of Monoamine Neurotransmitters monoamines->synaptic_levels Increased availability metabolites Inactive Metabolites mao->metabolites inhibitor This compound (Proposed Inhibitor) inhibitor->mao Inhibition therapeutic_effects Therapeutic Effects (e.g., Antidepressant) synaptic_levels->therapeutic_effects

Caption: Proposed mechanism of action via inhibition of Monoamine Oxidases (MAO).

Conclusion

This compound stands as a testament to the importance of fundamental chemical building blocks in the advancement of medicinal chemistry. While its own discovery and history are not marked by a single breakthrough moment, its value is evident in its application as a key intermediate for the synthesis of potentially life-changing therapeutics. The proposed synthetic pathway, based on established chemical transformations, offers a viable route for its preparation. Furthermore, the analysis of structurally related compounds suggests that this compound and its derivatives may hold therapeutic potential as inhibitors of enzymes such as Sphingomyelin Synthase 2 and Monoamine Oxidases. This guide provides a foundational resource for researchers and drug development professionals, encouraging further investigation into the synthesis and biological evaluation of this and related benzisoxazole compounds.

References

Spectroscopic and Synthetic Profile of 4-Methoxy-1,2-benzisoxazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methoxy-1,2-benzisoxazol-3-amine. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H (C5-H)6.8 - 7.0d~8-9
Aromatic-H (C6-H)7.2 - 7.4t~8-9
Aromatic-H (C7-H)6.9 - 7.1d~8-9
Methoxy-H (OCH₃)~3.9s-
Amine-H (NH₂)5.0 - 6.0 (broad)s-
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (ppm)
C3 (C-NH₂)160 - 165
C3a (Quaternary)110 - 115
C4 (C-OCH₃)150 - 155
C5100 - 105
C6125 - 130
C7110 - 115
C7a (Quaternary)155 - 160
OCH₃55 - 60
Table 3: Predicted Mass Spectrometry Data
Fragment Predicted m/z Interpretation
[M]⁺164Molecular Ion
[M-CH₃]⁺149Loss of a methyl radical from the methoxy group
[M-NH₂]⁺148Loss of an amino radical
[M-CO]⁺136Loss of carbon monoxide
[M-OCH₃]⁺133Loss of a methoxy radical
Table 4: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch1620 - 1650Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)Strong
C-N Stretch (Amine)1250 - 1335Medium to Strong

Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from the readily available 2-hydroxy-6-methoxybenzonitrile. This method involves the formation of an O-aryl oxime intermediate, followed by a base-catalyzed intramolecular cyclization.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: O-Arylation cluster_reaction2 Step 2: Intramolecular Cyclization cluster_product Final Product 2_Hydroxy_6_methoxybenzonitrile 2-Hydroxy-6-methoxybenzonitrile Reaction1 Reaction with Hydroxylamine-O-sulfonic acid 2_Hydroxy_6_methoxybenzonitrile->Reaction1 Reagents Intermediate 2-(Aminooxy)-6-methoxybenzonitrile Reaction1->Intermediate Reaction2 Base-catalyzed cyclization (e.g., NaH) Intermediate->Reaction2 Intermediate Final_Product This compound Reaction2->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR_Workflow Sample_Prep Dissolve Sample in Deuterated Solvent Acquisition Acquire Data on NMR Spectrometer Sample_Prep->Acquisition Processing Fourier Transform, Phase & Baseline Correction Acquisition->Processing Analysis Reference to Solvent Peak & Analyze Spectrum Processing->Analysis MS_Workflow Sample_Intro Sample Introduction Ionization Electron Ionization (70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analyzer (m/z separation) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum IR_Workflow Background_Scan Collect Background Spectrum (Clean ATR Crystal) Sample_Placement Place Sample on ATR Crystal Background_Scan->Sample_Placement Data_Acquisition Collect Sample Spectrum (FTIR Spectrometer) Sample_Placement->Data_Acquisition Processing_Analysis Background Subtraction & Functional Group Analysis Data_Acquisition->Processing_Analysis

The Diverse Biological Activities of Benzisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzisoxazole, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3] Its derivatives have garnered significant attention from researchers and drug development professionals for their therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the core biological activities of benzisoxazole derivatives, focusing on their anticancer, antipsychotic, antimicrobial, and anti-inflammatory properties. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.

Anticancer Activity

Benzisoxazole derivatives have emerged as a promising class of compounds in oncology, exhibiting cytotoxic effects against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of programmed cell death.

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of benzisoxazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A summary of reported IC50 values for representative compounds is presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzoxazole-N-heterocyclic hybridHepG2 (Liver)10.50[6]
Benzoxazole-N-heterocyclic hybridMCF-7 (Breast)15.21[6]
5-methylbenzo[d]oxazole derivativeHepG2 (Liver)23.61[6]
5-methylbenzo[d]oxazole derivativeMCF-7 (Breast)22.54[6]
Tricyclic decylbenzoxazole (TDB)SMMC-7721 (Liver)Dose-dependent apoptosis[7]
Benzoxazole clubbed 2-pyrrolidinone (19)SNB-75 (CNS)%GI = 35.49[5]
Benzoxazole clubbed 2-pyrrolidinone (20)SNB-75 (CNS)%GI = 31.88[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzisoxazole derivatives and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with benzisoxazole derivatives incubate1->treat_cells incubate2 Incubate for 24-48 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add DMSO to dissolve formazan incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate IC50 measure->analyze end End analyze->end

MTT Assay Workflow
Signaling Pathways in Anticancer Activity

1.3.1. VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10][11] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[6] By blocking the binding of VEGF to its receptor, these compounds inhibit the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival.[12][13]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Benzisoxazole Benzisoxazole Derivative Benzisoxazole->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

1.3.2. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis.[14][15] This can occur through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[6]

Apoptosis_Pathway Benzisoxazole Benzisoxazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzisoxazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzisoxazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway

Antipsychotic Activity

Certain benzisoxazole derivatives, most notably risperidone and iloperidone, are established atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[11][16] Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[17]

Quantitative Data: Receptor Binding Affinity

The affinity of antipsychotic drugs for their target receptors is quantified by the inhibition constant (Ki). Lower Ki values indicate higher binding affinity.

CompoundReceptorKi (nM)Reference
RisperidoneDopamine D23.2[17]
RisperidoneSerotonin 5-HT2A0.2[17]
IloperidoneDopamine D2A10-100[4]
IloperidoneDopamine D37.1[18][19]
IloperidoneSerotonin 5-HT2A5.6[18][19]
Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the affinity of a drug for a specific receptor by competing with a radiolabeled ligand.[8]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A).

  • Incubation: Incubate the membranes with a fixed concentration of a specific radioligand and varying concentrations of the benzisoxazole derivative.

  • Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the benzisoxazole derivative that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Atypical Antipsychotic Mechanism

The "atypicality" of antipsychotics like risperidone is linked to their dual antagonism of D2 and 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia. Concomitant 5-HT2A receptor blockade is believed to enhance dopamine release in other brain regions, potentially mitigating the risk of extrapyramidal side effects and improving negative and cognitive symptoms.[16]

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR TherapeuticEffect Antipsychotic Effect D2R->TherapeuticEffect SideEffectReduction Reduced Side Effects HT2AR->SideEffectReduction Benzisoxazole Benzisoxazole Derivative (e.g., Risperidone) Benzisoxazole->D2R Blocks Benzisoxazole->HT2AR Blocks

Atypical Antipsychotic Mechanism of Action

Antimicrobial Activity

Benzisoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[20][21] Their ability to inhibit essential microbial enzymes makes them attractive candidates for the development of new anti-infective agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Unsubstituted benzisoxazoleEscherichia coli-[21]
Unsubstituted benzisoxazoleKlebsiella pneumoniae-[21]
Unsubstituted benzisoxazoleSalmonella typhi-[21]
Unsubstituted benzisoxazoleBacillus subtilis-[21]

Note: Specific MIC values were not provided in the cited abstract, but the compounds were reported to have "good antibacterial activity."

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the benzisoxazole derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mechanism of Action: Bacterial Topoisomerase II Inhibition

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes involved in DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death. Some benzisoxazole derivatives have been shown to target these enzymes.[22][23]

Topoisomerase_Inhibition_Workflow start Start prepare_reagents Prepare reaction buffer, DNA substrate, and enzyme start->prepare_reagents add_inhibitor Add benzisoxazole derivative (inhibitor) prepare_reagents->add_inhibitor add_enzyme Add Topoisomerase II add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop reaction (e.g., with SDS) incubate->stop_reaction gel_electrophoresis Analyze by agarose gel electrophoresis stop_reaction->gel_electrophoresis visualize Visualize DNA bands gel_electrophoresis->visualize end End visualize->end

Bacterial Topoisomerase II Inhibition Assay Workflow

Anti-inflammatory Activity

Several benzisoxazole derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating various inflammatory conditions.[21][24] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity of benzisoxazole derivatives can be assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or the production of inflammatory mediators.

Compound/DerivativeTargetIC50 (µM)Reference
Benzoxazolone derivative 3dIL-6 production5.43[25]
Benzoxazolone derivative 3gIL-6 production5.09[25]
1,2,3-triazole-substituted N-phenyl isoxazoloneIL-1β secretion7.9[26]
Benzoxazole-N-heterocyclic hybridTNF-α production7.83[26]
Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[27][28]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing hematin and L-epinephrine as co-factors.

  • Enzyme Incubation: Add purified COX-2 enzyme to the buffer and incubate.

  • Inhibitor Addition: Add the benzisoxazole derivative at various concentrations and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • Product Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced, typically using a method like LC-MS/MS or an ELISA-based kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathway: NF-κB Inhibition

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][20][24] The inhibition of the NF-κB signaling pathway is a major mechanism for the anti-inflammatory effects of many compounds.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades, releasing NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_Expression Induces Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor Benzisoxazole Benzisoxazole Derivative Benzisoxazole->IKK Inhibits

References

Methodological & Application

Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The described synthetic route is based on established chemical transformations, offering a practical guide for laboratory-scale preparation. The protocol begins with the synthesis of 3-methoxyphenol from resorcinol, followed by formylation to yield 2-hydroxy-6-methoxybenzaldehyde. Subsequent conversion to the corresponding benzonitrile and final cyclization affords the target compound. This application note includes a comprehensive, step-by-step methodology, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Benzisoxazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 3-amino-1,2-benzisoxazole moiety, in particular, is a key pharmacophore in a number of therapeutic agents. This protocol details a plausible and accessible synthetic pathway to this compound, providing researchers with a practical guide for its preparation. The synthesis is divided into four main stages, each employing well-documented chemical reactions.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed through a four-step sequence starting from resorcinol. The overall transformation is depicted in the workflow diagram below.

Synthetic Workflow Resorcinol Resorcinol Step1 Step 1: Methylation Resorcinol->Step1 Intermediate1 3-Methoxyphenol Step1->Intermediate1 Step2 Step 2: Formylation Intermediate1->Step2 Intermediate2 2-Hydroxy-6-methoxybenzaldehyde Step2->Intermediate2 Step3 Step 3: Nitrile Formation Intermediate2->Step3 Intermediate3 2-Hydroxy-6-methoxybenzonitrile Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 Product This compound Step4->Product

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are based on literature precedents for analogous reactions and may vary.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1MethylationResorcinolDimethyl sulfate, NaOHToluene/Water808~66
2Formylation3-Methoxyphenoln-BuLi, DMFTHF0 to rt4~60-70
3Nitrile Formation2-Hydroxy-6-methoxybenzaldehydeHydroxylamine hydrochloride, Ferrous sulfateDMFReflux4~85
4Cyclization2-Hydroxy-6-methoxybenzonitrileAcetone oxime, K2CO3 then HClDMF, Methanol80 then rt18~70-80

Experimental Protocols

Step 1: Synthesis of 3-Methoxyphenol

This procedure is adapted from the selective monomethylation of resorcinol.[1]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add resorcinol (11.0 g, 0.1 mol), tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (0.5 g), toluene (50 mL), and a 2 M sodium hydroxide solution (50 mL).

  • Reaction: Stir the mixture and heat to 80°C. Add dimethyl sulfate (15.1 g, 0.12 mol) dropwise over 30 minutes.

  • Work-up: After the addition is complete, continue stirring at 80°C for 8 hours. Cool the reaction mixture to room temperature and adjust the pH to weakly acidic with glacial acetic acid. Separate the organic layer and extract the aqueous layer with toluene (2 x 25 mL).

  • Purification: Combine the organic layers, wash with water and then with saturated sodium chloride solution. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield 3-methoxyphenol.

Step 2: Synthesis of 2-Hydroxy-6-methoxybenzaldehyde

This protocol is based on the ortho-formylation of substituted phenols.[2]

  • Reaction Setup: To a stirred solution of 3-methoxyphenol (12.4 g, 0.1 mol) in dry tetrahydrofuran (THF, 150 mL) at 0°C under a nitrogen atmosphere, add n-butyllithium (n-BuLi, 1.6 M in hexanes, 137.5 mL, 0.22 mol) dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the mixture back to 0°C and add dry N,N-dimethylformamide (DMF, 17.0 mL, 0.22 mol) dropwise. Stir the reaction mixture at room temperature for an additional 2 hours.

  • Work-up: Pour the reaction mixture into a cold 1 M HCl solution and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-hydroxy-6-methoxybenzaldehyde.

Step 3: Synthesis of 2-Hydroxy-6-methoxybenzonitrile

This one-pot synthesis converts an aldehyde to a nitrile using hydroxylamine hydrochloride.[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-6-methoxybenzaldehyde (15.2 g, 0.1 mol) in dimethylformamide (DMF, 100 mL). Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) and anhydrous ferrous sulfate (FeSO4, 0.5 g) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-hydroxy-6-methoxybenzonitrile can be purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound

This final step involves the cyclization of the 2-hydroxybenzonitrile to form the 3-aminobenzisoxazole ring, based on a novel method.[4]

  • Formation of the Oxime Ether Intermediate: To a solution of 2-hydroxy-6-methoxybenzonitrile (14.9 g, 0.1 mol) and acetone oxime (8.0 g, 0.11 mol) in DMF (100 mL), add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Reaction: Heat the mixture at 80°C for 16 hours. After cooling, filter off the inorganic salts and remove the DMF under reduced pressure.

  • Cyclization and Deprotection: Dissolve the crude intermediate in methanol (100 mL) and add a freshly prepared saturated solution of HCl in diethyl ether (100 mL).

  • Work-up: Stir the mixture overnight at room temperature. Concentrate the reaction mixture under reduced pressure. Triturate the residue with dichloromethane and filter the solid.

  • Purification: Recrystallize the crude product from a methanol-water mixture to give pure this compound.

Reaction Mechanism

The key step in this synthesis is the formation of the 1,2-benzisoxazole ring. The proposed mechanism for the final cyclization step is outlined below.

Caption: Proposed mechanism for the final cyclization step.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The multi-step route is based on established and reliable chemical transformations, making it a valuable resource for researchers in organic synthesis and medicinal chemistry. The provided quantitative data and experimental procedures offer a solid foundation for the successful laboratory preparation of this important heterocyclic compound.

References

Application Notes and Protocols for 4-Methoxy-1,2-benzisoxazol-3-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "4-Methoxy-1,2-benzisoxazol-3-amine" (CAS No. 177995-40-3) did not yield specific studies detailing its use in cell culture, established protocols, or its precise mechanism of action. The following application notes and protocols are therefore provided as a general guide for the initial investigation of a novel compound with this structure, based on the known biological activities of the broader benzisoxazole class of molecules. Researchers should adapt these protocols based on their own experimental findings.

Introduction

Benzisoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Various compounds containing the benzisoxazole scaffold have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2] Given the therapeutic potential of this chemical family, this compound may exhibit interesting biological effects in a cellular context.

These notes provide a foundational framework for researchers and drug development professionals to begin characterizing the in vitro effects of this compound. The provided protocols cover essential preliminary steps, including the preparation of the compound, initial cytotoxicity screening, and suggestions for investigating potential mechanisms of action.

General Workflow for In Vitro Characterization

The following diagram outlines a general workflow for the initial characterization of a novel compound such as this compound in a cell culture setting.

Workflow General Workflow for Novel Compound Characterization cluster_prep Compound Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies solubility Solubility Testing (e.g., DMSO, Ethanol) stock_prep Stock Solution Preparation (e.g., 10-100 mM in DMSO) solubility->stock_prep dose_range Dose-Response Treatment (Broad concentration range) stock_prep->dose_range cell_seeding Cell Seeding (Select appropriate cell line(s)) cell_seeding->dose_range viability_assay Cell Viability Assay (e.g., MTT, MTS, Resazurin) dose_range->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V/PI, Caspase activity) ic50->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blot Analysis (Signaling Pathway Proteins) ic50->western_blot

Figure 1. A general workflow for the initial in vitro evaluation of a novel compound.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM or 100 mM).

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 164.16 g/mol .

  • Weigh the calculated amount of the compound and place it into a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: It is crucial to determine the solubility of the compound in the chosen solvent. If DMSO is used, the final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer or normal cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in complete medium. A typical starting range could be from 0.1 µM to 100 µM.

  • After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Quantitative data from dose-response experiments should be summarized in a table for clear comparison.

Concentration (µM)Cell Viability (%) ± SD (24h)Cell Viability (%) ± SD (48h)Cell Viability (%) ± SD (72h)
Untreated Control 100 ± 4.5100 ± 5.1100 ± 4.8
Vehicle Control (DMSO) 98.7 ± 5.297.5 ± 4.996.8 ± 5.5
0.1 95.3 ± 6.192.1 ± 5.888.4 ± 6.3
1 85.6 ± 7.378.9 ± 6.565.2 ± 7.1
10 52.1 ± 4.845.3 ± 5.330.7 ± 4.9
50 21.4 ± 3.915.8 ± 3.18.9 ± 2.5
100 5.6 ± 2.13.2 ± 1.81.5 ± 1.1
IC50 (µM) Calculated ValueCalculated ValueCalculated Value
Table 1. Example of a data table for presenting cell viability results from an MTT assay. Data are hypothetical.

Potential Signaling Pathways for Investigation

Based on the activities of other benzisoxazole derivatives, which have been shown to induce apoptosis and cell cycle arrest in cancer cells, a potential avenue of investigation for this compound could be its effect on these pathways.

SignalingPathways Hypothetical Signaling Pathways for Investigation cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation compound This compound Bax Bax (Pro-apoptotic) compound->Bax upregulates? Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 downregulates? p21 p21/p27 compound->p21 upregulates? Casp9 Caspase-9 Bax->Casp9 activates Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis CDK2 CDK2/Cyclin E p21->CDK2 inhibits G1_S G1/S Transition Arrest CDK2->G1_S

Figure 2. Hypothetical signaling pathways that could be modulated by this compound.

Note on Investigating Signaling Pathways: Should initial screening indicate cytotoxic activity, further experiments such as Western blotting for key proteins (e.g., Bax, Bcl-2, caspases, p21, cyclins) and flow cytometry for cell cycle and apoptosis analysis (e.g., Annexin V/PI staining) would be logical next steps to elucidate the mechanism of action.

References

Application Notes and Protocols: Determination of the Solubility of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1,2-benzisoxazol-3-amine is a heterocyclic amine with potential applications in pharmaceutical and medicinal chemistry. A fundamental physicochemical property crucial for its handling, formulation, and biological testing is its solubility in various solvents. This document provides a comprehensive guide to understanding and determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the standardized protocols to determine these values experimentally.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 177995-40-3[1][2]
Molecular Formula C₈H₈N₂O₂[1][2]
Molecular Weight 164.16 g/mol [1][2]
Melting Point 140-142 °C[1]

Predicted Solubility Profile

Based on the principles of "like dissolves like," a qualitative prediction of the solubility of this compound can be inferred. The presence of the polar amine and methoxy groups, along with the heterocyclic ring system, suggests a degree of polarity. Therefore, it is expected to have higher solubility in polar organic solvents.

Illustrative Solubility Data Table

The following table provides a template for presenting experimentally determined solubility data for this compound. The values presented here are for illustrative purposes only and should be determined experimentally using the protocols outlined below.

SolventClassificationTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25Value to be determinedValue to be determined
EthanolPolar Protic25Value to be determinedValue to be determined
MethanolPolar Protic25Value to be determinedValue to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Value to be determinedValue to be determined
N,N-Dimethylformamide (DMF)Polar Aprotic25Value to be determinedValue to be determined
AcetonePolar Aprotic25Value to be determinedValue to be determined
Dichloromethane (DCM)Nonpolar25Value to be determinedValue to be determined
HexaneNonpolar25Value to be determinedValue to be determined

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3][4]

Materials
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, DMF, Acetone)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol details the steps to determine the equilibrium solubility of this compound in a given solvent.

  • Preparation of the Test Substance: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.

  • Sample Collection: Carefully collect an aliquot of the supernatant. It is critical to avoid disturbing the solid pellet at the bottom of the vial.

  • Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles. The filter material should be compatible with the solvent used.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

Preparation of Calibration Standards

To ensure accurate quantification, a series of calibration standards of this compound should be prepared and analyzed alongside the test samples.

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a set of calibration standards of decreasing concentrations.

  • Calibration Curve: Analyze the calibration standards using the same analytical method as the test samples and construct a calibration curve by plotting the analytical response versus the concentration.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute filtrate F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility (mg/mL, mol/L) H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Safety Precautions

  • Always handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Conclusion

The solubility of this compound is a critical parameter for its application in research and drug development. While readily available quantitative data is limited, the experimental protocols provided in this document offer a robust framework for its determination. Accurate and consistent application of these methods will ensure reliable solubility data, facilitating further investigation and application of this compound.

References

Application Notes and Protocols for a Novel Monoamine Oxidase (MAO) Inhibition Assay using 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a fluorescence-based assay to screen for inhibitors of monoamine oxidase (MAO), using 4-Methoxy-1,2-benzisoxazol-3-amine as a hypothetical test compound. Benzisoxazole derivatives have shown a range of biological activities, including the inhibition of key enzymes in the central nervous system.[1][2] This document outlines the principles of the assay, detailed experimental procedures, data analysis, and visualization of the workflow and underlying biological pathway.

Introduction

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of MAO activity has been implicated in a variety of neurological disorders, including depression and Parkinson's disease. As such, inhibitors of MAO are of significant therapeutic interest. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various biological targets, including enzymes like acetylcholinesterase and MAO.[1][2][3]

This document describes a robust and high-throughput compatible fluorescence-based assay to determine the inhibitory potential of novel compounds, such as this compound, against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, which in turn reacts with a fluorescent probe to generate a quantifiable signal.

Assay Principle

The MAO inhibitor screening assay is an indirect fluorescence-based assay. The enzymatic reaction of MAO with its substrate (e.g., p-tyramine) produces H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin). The increase in fluorescence intensity is directly proportional to the MAO activity. The presence of an MAO inhibitor, such as this compound, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MAO signaling pathway and the experimental workflow for the inhibitor screening assay.

MAO_Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_assay In Vitro Assay Monoamine Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Fluor Fluorescent Product H2O2->Fluor HRP HRP Catalyst Probe Non-fluorescent Probe Probe->Fluor Oxidation Inhibitor This compound (Inhibitor) Inhibitor->MAO Inhibition

Figure 1: MAO Signaling and Assay Principle.

Experimental_Workflow A Prepare Reagents: - MAO Enzyme (A or B) - Assay Buffer - Substrate (p-Tyramine) - HRP & Fluorescent Probe - Inhibitor (this compound) B Dispense Inhibitor and Controls into 96-well plate A->B C Add MAO Enzyme (Pre-incubation) B->C D Initiate Reaction by adding Substrate/Probe Mix C->D E Incubate at 37°C D->E F Measure Fluorescence (Excitation/Emission) E->F G Data Analysis: - Calculate % Inhibition - Determine IC₅₀ F->G

Figure 2: Experimental Workflow for MAO Inhibition Assay.

Materials and Reagents

  • Enzymes: Human recombinant MAO-A and MAO-B

  • Substrate: p-Tyramine

  • Inhibitor: this compound

  • Positive Controls: Clorgyline (for MAO-A), Pargyline (for MAO-B)

  • Detection Reagents: Horseradish Peroxidase (HRP), Amplex Red (or similar fluorescent probe)

  • Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Plate: 96-well black, clear-bottom microplate

  • Instrumentation: Fluorescence microplate reader

Experimental Protocols

Reagent Preparation
  • Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.

  • Enzyme Solutions: Dilute MAO-A and MAO-B enzymes to the desired working concentration in assay buffer.

  • Substrate Solution: Prepare a stock solution of p-Tyramine in purified water.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Detection Reagent Mix: Prepare a working solution containing HRP and the fluorescent probe in assay buffer immediately before use. Protect from light.

Assay Procedure
  • Dispense Inhibitor: Add 2 µL of the serially diluted this compound, positive controls, and vehicle control (DMSO) to the wells of a 96-well plate.

  • Add Enzyme: Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the detection reagent mix containing the substrate (p-Tyramine) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).

Data Presentation and Analysis

The inhibitory activity of this compound is determined by calculating the percentage of inhibition at each concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve.

Percentage Inhibition Calculation:

% Inhibition = [ (Fluorescencecontrol - Fluorescenceinhibitor) / Fluorescencecontrol ] x 100

Where:

  • Fluorescencecontrol is the fluorescence of the enzyme reaction without inhibitor.

  • Fluorescenceinhibitor is the fluorescence of the enzyme reaction with the inhibitor.

Table 1: Hypothetical Inhibition Data for this compound against MAO-A and MAO-B

Concentration (µM)% Inhibition MAO-A% Inhibition MAO-B
0.015.212.8
0.115.648.5
145.385.2
1082.195.1
10096.598.3

Table 2: Summary of Hypothetical IC₅₀ Values

CompoundTarget EnzymeIC₅₀ (µM)
This compoundMAO-A1.2
This compoundMAO-B0.15
ClorgylineMAO-A0.008
PargylineMAO-B0.09

Conclusion

This application note provides a comprehensive guide for utilizing a fluorescence-based assay to evaluate the inhibitory activity of this compound against MAO-A and MAO-B. The described protocol is suitable for high-throughput screening and provides a robust method for identifying and characterizing novel MAO inhibitors. The hypothetical data suggests that this compound is a potent inhibitor of MAO-B with selectivity over MAO-A, warranting further investigation for its therapeutic potential in neurological disorders.

References

Application Notes and Protocols for the Purification of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Methoxy-1,2-benzisoxazol-3-amine, a key intermediate in the synthesis of various bioactive compounds and potential therapeutic agents for central nervous system (CNS) disorders.[1] The described techniques, including column chromatography and recrystallization, are standard procedures in organic synthesis and are adaptable for achieving high purity of the target compound.

Purification Techniques Overview

The choice of purification method for this compound depends on the nature and quantity of impurities present in the crude material. The two primary techniques detailed here are column chromatography, for separating the desired compound from a complex mixture, and recrystallization, for removing minor impurities from a solid sample.

Table 1: Comparison of Purification Techniques

ParameterColumn ChromatographyRecrystallization
Principle Differential adsorption of components onto a stationary phase.Differential solubility of the compound and impurities in a solvent at different temperatures.
Stationary Phase Silica Gel (230-400 mesh)[2]Not Applicable
Typical Mobile Phase / Solvent System Ethyl Acetate / Hexane GradientEthyl Acetate / Hexane mixture[3]
Typical Yield 60-95% (highly dependent on crude purity)85-95%
Achievable Purity >98%>99%
Scale Milligrams to gramsGrams to kilograms
Advantages Capable of separating complex mixtures.Simple, cost-effective, and scalable for high purity.
Disadvantages Can be time-consuming and require significant solvent volumes.Potential for material loss in the mother liquor.

Experimental Protocols

Purification by Column Chromatography

This protocol describes the purification of crude this compound using silica gel column chromatography. This method is effective for removing both more polar and less polar impurities. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

Materials and Reagents:

  • Crude this compound

  • Silica Gel (Grade 60, 230-400 mesh)[2]

  • n-Hexane (ACS grade)

  • Ethyl Acetate (ACS grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a solvent system such as 30% ethyl acetate in hexane.

    • Visualize the spots under a UV lamp to determine the Rf value of the product and identify impurities. The ideal Rf for the product is between 0.2 and 0.4 for good separation.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.[5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[5]

  • Elution:

    • Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 40% ethyl acetate in hexane) to elute the compounds from the column.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography:

G Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Prepare and Load Crude Sample B->C D Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Purification by Recrystallization

Recrystallization is a suitable method for purifying this compound that is already of moderate purity. The principle is based on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain dissolved in the mother liquor.

Materials and Reagents:

  • Crude this compound

  • Ethyl Acetate (ACS grade)

  • n-Hexane (ACS grade)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • A mixture of ethyl acetate and hexane is a good starting point for recrystallization, as seen with similar compounds.[3] The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Slowly add n-hexane to the hot solution until it becomes slightly cloudy (the point of saturation).

    • Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Workflow for Recrystallization:

G Recrystallization Workflow A Dissolve Crude Product in Minimal Hot Solvent B Cool Solution Slowly to Room Temperature A->B C Further Cool in Ice Bath B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals Under Vacuum E->F G Obtain Pure Crystalline Product F->G

References

Application Notes and Protocols: 4-Methoxy-1,2-benzisoxazol-3-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1,2-benzisoxazol-3-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzisoxazole core with a reactive primary amine, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. The methoxy substituent on the benzene ring can influence the electronic properties and metabolic stability of its derivatives. This document provides detailed protocols for key synthetic transformations of this compound, highlighting its utility as a precursor in the development of novel chemical entities, particularly those targeting the central nervous system (CNS).[1]

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 177995-40-3[1]
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Melting Point 140 °C[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol

Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

Application 1: N-Acylation for the Synthesis of Amide Derivatives

The primary amino group of this compound can be readily acylated to form a stable amide linkage. This transformation is fundamental in medicinal chemistry for introducing a variety of substituents that can modulate the biological activity and pharmacokinetic properties of the parent molecule.

Experimental Protocol: N-Acetylation of this compound

This protocol describes the N-acetylation using acetic anhydride as an example. The methodology can be adapted for other acylating agents.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(4-methoxy-1,2-benzisoxazol-3-yl)acetamide.

Quantitative Data (Exemplary)
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)EquivalentsYield (%)
This compound164.161.00.1641.0-
Acetic Anhydride102.091.10.1121.1-
N-(4-methoxy-1,2-benzisoxazol-3-yl)acetamide206.19-0.190-92

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Precursor in Pyridine cool Cool to 0 °C start->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at RT for 2-4h add_reagent->react monitor Monitor by TLC react->monitor dilute Dilute with DCM monitor->dilute Reaction Complete wash Aqueous Washes dilute->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify end_product N-Acetylated Product purify->end_product

Caption: Experimental workflow for the N-acylation of this compound.

Application 2: N-Alkylation for the Synthesis of Secondary and Tertiary Amines

N-alkylation of this compound provides access to secondary and tertiary amine derivatives, which are common motifs in pharmacologically active compounds. Reductive amination offers a controlled method for mono-alkylation, avoiding common side reactions like over-alkylation.

Experimental Protocol: Reductive Amination with an Aldehyde

This protocol details the N-alkylation via reductive amination with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add the aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Exemplary)
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)EquivalentsYield (%)
This compound164.161.00.1641.0-
Benzaldehyde106.121.10.1171.1-
Sodium Triacetoxyborohydride211.941.50.3181.5-
N-Benzyl-4-methoxy-1,2-benzisoxazol-3-amine254.28-0.211-83

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve Amine & Aldehyde in DCM add_acid Add Acetic Acid start->add_acid stir_imine Stir at RT (30-60 min) add_acid->stir_imine add_reductant Add NaBH(OAc)₃ stir_imine->add_reductant stir_reduction Stir at RT (4-16h) add_reductant->stir_reduction monitor Monitor by TLC/LC-MS stir_reduction->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product N-Alkylated Product purify->end_product

Caption: Experimental workflow for the N-alkylation of this compound via reductive amination.

Application 3: Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine of this compound can undergo diazotization to form a diazonium salt. This highly reactive intermediate can be converted to a wide range of functional groups (e.g., halides, hydroxyl, cyano) through Sandmeyer or related reactions, significantly expanding the synthetic utility of the precursor.

Experimental Protocol: Conversion to 3-Chloro-4-methoxy-1,2-benzisoxazole

This protocol describes the conversion of the amino group to a chloro group via a Sandmeyer-type reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and extract the product with diethyl ether.

    • Wash the combined organic extracts with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Exemplary)
Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)EquivalentsYield (%)
This compound164.161.00.1641.0-
Sodium Nitrite69.001.050.0721.05-
Copper(I) Chloride98.991.20.1191.2-
3-Chloro-4-methoxy-1,2-benzisoxazole183.59-0.138-75

Logical Relationship: Diazotization and Subsequent Transformations

Diazotization_Pathway cluster_products Potential Products precursor This compound diazonium Diazonium Salt Intermediate precursor->diazonium NaNO₂, HCl, 0-5 °C chloro 3-Chloro Derivative diazonium->chloro CuCl, HCl bromo 3-Bromo Derivative diazonium->bromo CuBr, HBr cyano 3-Cyano Derivative diazonium->cyano CuCN, KCN hydroxy 3-Hydroxy Derivative diazonium->hydroxy H₂O, Δ

Caption: Logical diagram of diazotization and subsequent Sandmeyer-type transformations.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. The protocols provided herein for N-acylation, N-alkylation, and diazotization demonstrate its potential for creating a wide array of derivatives. These transformations open avenues for the development of novel compounds with potential applications in drug discovery, particularly for CNS-related targets. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic goals.

References

Application of 4-Methoxy-1,2-benzisoxazol-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1,2-benzisoxazol-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its rigid bicyclic structure and the presence of a reactive primary amine group make it an attractive scaffold for the development of novel therapeutic agents. Derivatives of the benzisoxazole core have shown significant promise in various therapeutic areas, including psychiatry, oncology, and inflammatory diseases. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of potential drug candidates.

Application in the Synthesis of Atypical Antipsychotic Agents

The 1,2-benzisoxazole moiety is a cornerstone in the development of atypical antipsychotic drugs. These agents typically exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, a pharmacological profile associated with efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[1] this compound serves as a crucial starting material for the synthesis of novel benzisoxazole-based antipsychotic candidates.

General Synthetic Approach: N-Acylation and Amide Derivatives

A common strategy to derivatize this compound is through N-acylation to form amide derivatives. This approach allows for the introduction of various substituents to explore structure-activity relationships (SAR).

G start This compound product N-(4-methoxy-1,2-benzisoxazol-3-yl)amide start->product N-Acylation reagent1 Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent reagent1->product application Antipsychotic Drug Candidates product->application G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal Downstream Signaling (e.g., cAMP modulation) D2R->Signal HT2AR->Signal Drug Benzisoxazole Derivative Drug->D2R Antagonism Drug->HT2AR Antagonism G start This compound product N-(4-methoxy-1,2-benzisoxazol-3-yl)urea start->product Urea Formation reagent1 Isocyanate (R-NCO) reagent1->product application Kinase Inhibitor Candidates product->application G cluster_cell Cellular Signaling Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Substrate Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response ATP ATP ADP ADP ATP->ADP Inhibitor Benzisoxazole-Urea Derivative Inhibitor->Kinase Inhibition

References

Application Notes and Protocols: 4-Methoxy-1,2-benzisoxazol-3-amine as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antipsychotic, anticancer, and anti-inflammatory properties. This document provides a detailed overview of the potential of 4-Methoxy-1,2-benzisoxazol-3-amine as an antimicrobial agent, based on the broader activity of the benzisoxazole class. While specific antimicrobial data for this compound is limited in the current literature, this document extrapolates from studies on structurally related benzisoxazole derivatives to provide insights into its potential efficacy and methods for its evaluation.

Antimicrobial Activity of Benzisoxazole Derivatives

Benzisoxazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Studies have shown that the antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the benzisoxazole ring system.

Summary of Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for various benzisoxazole derivatives against selected microbial strains, as reported in the literature. It is important to note that these are representative examples and not specific data for this compound.

Table 1: Antibacterial Activity of Representative Benzisoxazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3,6-dihydroxy-1,2-benzisoxazoleAcinetobacter baumannii (MDR)6.25 - 12.5[1][2]
Amino acid/peptide conjugates of benzisoxazoleVarious Bacteria6 - 19[3]
Methylene bridged benzisoxazolyl imidazothiadiazole derivativesBacillus subtilis ATCC 6633Very Good Activity[3]
Methylene bridged benzisoxazolyl imidazothiadiazole derivativesEscherichia coli ATCC 35218Very Good Activity[3]
Unsubstituted Benzisoxazole DerivativeEscherichia coliGood Activity[3]
Unsubstituted Benzisoxazole DerivativeKlebsiella pneumoniaeGood Activity[3]
Unsubstituted Benzisoxazole DerivativeSalmonella typhiGood Activity[3]
Unsubstituted Benzisoxazole DerivativeBacillus subtilisGood Activity[3]

Table 2: Antifungal Activity of Representative Benzisoxazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Tricosamer conjugates of benzisoxazoleVarious Fungi3 - 5[3]
Chloro-substituted benzisoxazole derivativeAspergillus flavusOutstanding Activity[4]
Chloro-substituted benzisoxazole derivativePenicillium chrysogenumOutstanding Activity[4]
Chloro-substituted benzisoxazole derivativeFusarium oxysporumOutstanding Activity[4]

Proposed Mechanism of Action

The precise mechanism of antimicrobial action for many benzisoxazole derivatives is still under investigation. However, some studies suggest that these compounds may interfere with essential bacterial metabolic pathways. For instance, it has been proposed that certain benzisoxazoles act by inhibiting enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase, which are involved in the biosynthesis of essential metabolites.[1] The reversal of antibacterial effects by supplementation with 4-hydroxybenzoate supports this hypothesis.[1]

G Proposed Mechanism of Action for certain Benzisoxazole Derivatives cluster_pathway Bacterial Metabolic Pathway Chorismate Chorismate 4-Hydroxybenzoate 4-Hydroxybenzoate Chorismate->4-Hydroxybenzoate Chorismate Pyruvate-Lyase Essential_Metabolites Essential_Metabolites 4-Hydroxybenzoate->Essential_Metabolites 4-Hydroxybenzoate Octaprenyltransferase Benzisoxazole_Derivative Benzisoxazole_Derivative Chorismate Pyruvate-Lyase Chorismate Pyruvate-Lyase Benzisoxazole_Derivative->Chorismate Pyruvate-Lyase 4-Hydroxybenzoate Octaprenyltransferase 4-Hydroxybenzoate Octaprenyltransferase Benzisoxazole_Derivative->4-Hydroxybenzoate Octaprenyltransferase Inhibition Inhibition

Caption: Proposed inhibition of bacterial metabolic enzymes by benzisoxazole derivatives.

Experimental Protocols

The following are detailed protocols for the evaluation of the antimicrobial activity of this compound. These are generalized methods based on standard microbiological practices and literature reports on related compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Prepare the microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the diluted inoculum to each well containing the test compound.

  • Include a positive control (broth with inoculum and a known antimicrobial agent) and a negative control (broth with inoculum only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G Broth Microdilution Workflow for MIC Determination Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Agar Well Diffusion Assay

This method is a preliminary screening technique to assess the antimicrobial activity of a compound.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer

  • Positive control (standard antibiotic/antifungal)

  • Solvent control

Procedure:

  • Prepare and pour the appropriate agar into sterile Petri dishes and allow it to solidify.

  • Spread the microbial inoculum evenly over the surface of the agar using a sterile cotton swab.

  • Create wells in the agar using a sterile cork borer.

  • Prepare a known concentration of this compound in a suitable solvent.

  • Add a fixed volume of the compound solution to the wells.

  • Add the solvent alone to one well as a negative control and a standard antimicrobial to another as a positive control.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

G Agar Well Diffusion Assay Workflow Start Start Prepare_Agar Prepare and Pour Agar Plates Start->Prepare_Agar Inoculate_Plates Inoculate Agar Surface with Microorganism Prepare_Agar->Inoculate_Plates Create_Wells Create Wells in Agar Inoculate_Plates->Create_Wells Add_Compound Add Test Compound and Controls to Wells Create_Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the Agar Well Diffusion Assay.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is not extensively documented, the broader class of benzisoxazole derivatives shows significant promise as a source of new antimicrobial agents. The presence of the methoxy and amine groups on the benzisoxazole core of the target compound provides a unique chemical entity that warrants further investigation. The protocols outlined in this document provide a framework for the systematic evaluation of its antimicrobial potential. Future research should focus on synthesizing and testing this compound against a diverse panel of clinically relevant pathogens, elucidating its mechanism of action, and exploring its structure-activity relationships to optimize its antimicrobial properties.

References

Application Notes and Protocols for the Evaluation of 4-Methoxy-1,2-benzisoxazol-3-amine in Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anti-inflammatory effects of benzisoxazole and related benzoxazolone derivatives have been attributed to various mechanisms, including the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, and the modulation of key signaling pathways such as the NF-κB and MAPK pathways.[2][3] For instance, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have been shown to exert their anti-inflammatory action by suppressing the p38/ERK-NF-κB/iNOS signaling cascade.[3] Furthermore, other benzisoxazole derivatives have been evaluated for their inhibitory effects on enzymes like lipoxygenase, which are crucial mediators of the inflammatory response.[1]

These findings suggest that 4-Methoxy-1,2-benzisoxazol-3-amine may also exhibit anti-inflammatory activity through similar mechanisms. The following protocols are designed to comprehensively evaluate this potential.

Data Presentation

As no quantitative data for this compound is currently available, the following table is a template that can be used to summarize experimental findings once the described assays are performed.

Assay Endpoint Test Concentration(s) Result (e.g., IC50, % Inhibition) Positive Control Control Value
Nitric Oxide (NO) Production AssayNO concentration (µM)Dexamethasone
IL-6 Inhibition AssayIL-6 concentration (pg/mL)Dexamethasone
TNF-α Inhibition AssayTNF-α concentration (pg/mL)Dexamethasone
COX-2 Inhibition AssayPGE2 concentration (pg/mL)Celecoxib
Lipoxygenase Inhibition AssayEnzyme activity (%)Quercetin
NF-κB Activation AssayLuciferase activity (RLU)BAY 11-7082

Experimental Protocols

In Vitro Anti-inflammatory Activity Screening: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • NO Measurement: Determine the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm and calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

Cytokine Production Assay: Measurement of IL-6 and TNF-α Levels

Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated RAW 264.7 cells.

Methodology:

  • Cell Treatment and Stimulation: Follow the same procedure as the NO production assay (Steps 1-4).

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant.

  • ELISA: Quantify the levels of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage inhibition of cytokine production for each treatment group relative to the LPS-stimulated vehicle control.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a well-established model of acute inflammation.

Methodology:

  • Animals: Use male BALB/c mice (6-8 weeks old).

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg) one hour before inducing inflammation. A vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg) should be included.

  • Induction of Edema: Inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control group at each time point.

Signaling Pathway and Workflow Diagrams

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Inflammatory Response cluster_4 Potential Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, ERK, JNK) MyD88->MAPK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocation MAPK->Nucleus activates transcription factors Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines Cytokines (IL-6, TNF-α) Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO NO iNOS->NO PGs Prostaglandins COX2->PGs Compound This compound Compound->IKK Compound->NFkB Compound->MAPK

Caption: Potential mechanism of action via NF-κB and MAPK signaling pathways.

G start Start: Compound Synthesis and Characterization invitro In Vitro Screening (RAW 264.7 cells) start->invitro no_assay Nitric Oxide (NO) Production Assay invitro->no_assay cytokine_assay Cytokine (IL-6, TNF-α) ELISA invitro->cytokine_assay invivo In Vivo Efficacy Studies (e.g., Mouse Model) no_assay->invivo Active compounds cytokine_assay->invivo Active compounds paw_edema Carrageenan-Induced Paw Edema invivo->paw_edema mechanism Mechanism of Action Studies paw_edema->mechanism Efficacious compounds western_blot Western Blot (NF-κB, MAPK pathways) mechanism->western_blot lead_optimization Lead Optimization western_blot->lead_optimization

Caption: Experimental workflow for evaluating anti-inflammatory potential.

References

Application Notes and Protocols for 4-Methoxy-1,2-benzisoxazol-3-amine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 4-Methoxy-1,2-benzisoxazol-3-amine powder. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

PropertyValueReference
Chemical Name This compound[1]
CAS Number 177995-40-3[1]
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
Appearance Light brown to brown solid powder
Melting Point 140-142 °C
Storage Temperature 2-8°C

Safety and Handling

2.1 Hazard Identification

This compound is classified as a hazardous substance. All personnel handling this compound must be fully aware of its potential hazards.

HazardGHS ClassificationPrecautionary Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.[1]

2.2 Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

  • Skin and Body Protection: A lab coat must be worn at all times. For procedures with a risk of splashing, additional protection such as an apron or Tyvek sleeves should be considered.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.

2.3 Engineering Controls

  • All handling of this compound powder that may generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Balances used for weighing should ideally be placed inside a fume hood or a powder containment enclosure.[2][4]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

Storage and Stability

Proper storage is essential to maintain the quality and stability of this compound.

Storage ConditionRecommendation
Temperature Store in a refrigerator at 2-8°C.
Atmosphere Keep the container tightly sealed to protect from moisture and air.
Incompatibilities Store away from strong oxidizing agents.
Container Use the original, tightly sealed container.

Experimental Protocols

4.1 Protocol for Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the powder and preparing a stock solution.

  • Preparation:

    • Don all required PPE as described in section 2.2.

    • Designate a specific work area within a chemical fume hood for handling the powder.

    • Cover the work surface with a disposable absorbent bench pad.[4]

  • Weighing:

    • Tare a clean, dry, and appropriately sized container with a lid on a balance located inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the tared container using a clean spatula.

    • Avoid generating dust. If the powder is static, an anti-static gun may be used.[4]

    • Securely close the lid of the container.

  • Solution Preparation:

    • In the fume hood, add the desired solvent to the container with the weighed powder.

    • Mix the contents by swirling or using a magnetic stirrer until the powder is completely dissolved.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Cleanup:

    • Decontaminate the spatula and any other equipment used with an appropriate solvent.

    • Wipe down the work surface in the fume hood.

    • Dispose of the bench pad and any contaminated materials as hazardous waste.

4.2 Representative Synthetic Protocol: N-Alkylation of a Benzisoxazole Derivative

The benzisoxazole scaffold is a key component in many pharmaceuticals, including the antipsychotic drug Risperidone.[5][6] While the direct synthesis of Risperidone does not use the 4-methoxy analog, the following is a representative protocol for an N-alkylation reaction, a common step in the synthesis of such compounds, adapted for this compound.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

    • Add a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).

    • Add a base (e.g., potassium carbonate or sodium carbonate, 2-3 equivalents).

    • Add the desired alkylating agent (e.g., an alkyl halide, 1.1 equivalents).

  • Reaction:

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid base.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry.

Spill and Waste Management

5.1 Spill Response

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully collect the absorbed material and place it in a sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent and wipe clean.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

5.2 Waste Disposal

  • All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_reaction Reaction cluster_purification Purification & Analysis prep Don PPE & Prepare Fume Hood weigh Weigh Powder in Fume Hood prep->weigh dissolve Dissolve Powder in Solvent weigh->dissolve react Perform N-Alkylation Reaction dissolve->react purify Purify Product react->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: Experimental workflow for handling and using the powder.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Benzisoxazole Derivative (e.g., Antipsychotic) receptor GPCR (e.g., D2/5-HT2A Receptor) ligand->receptor Antagonism g_protein G-Protein (Gi/Gq) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Inhibition second_messenger Second Messenger (e.g., ↓cAMP) effector->second_messenger ↓ Production cellular_response Cellular Response (Modulation of Neuronal Activity) second_messenger->cellular_response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the cyclization of a 2-hydroxy-6-methoxybenzonitrile derivative.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield or no this compound at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Purity of Starting Materials: Impurities in the starting material, 2-hydroxy-6-methoxybenzonitrile, can significantly hinder the reaction.

    • Recommended Action: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or column chromatography before use. Verify the purity using techniques like NMR or melting point analysis.

  • Inefficient Oxime Formation: The conversion of the nitrile to the amidoxime is a critical step. Incomplete reaction here will naturally lead to a low overall yield.

    • Recommended Action: Ensure anhydrous conditions if the reaction is sensitive to moisture. The choice of base and solvent can also be crucial. Consider screening different bases or solvent systems to optimize this step.

  • Suboptimal Cyclization Conditions: The final cyclization step to form the benzisoxazole ring is sensitive to reaction conditions.

    • Recommended Action: Temperature and reaction time are critical parameters. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to degradation of the product or the formation of side products. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Moisture in the Reaction: The presence of water can interfere with the cyclization process and may promote side reactions.

    • Recommended Action: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Side Products

Question: I am observing significant impurity peaks in my crude product analysis, which is complicating purification and reducing my yield. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge. Identifying the nature of these impurities is key to mitigating their formation.

Potential Side Reactions and Mitigation Strategies:

  • Beckmann Rearrangement: In the synthesis of benzisoxazoles from oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of an isomeric amide.

    • Recommended Action: This rearrangement is often catalyzed by acid. Ensure the reaction conditions for cyclization are not acidic. Using a non-acidic cyclization agent can favor the desired N-O bond formation.

  • Incomplete Cyclization: The amidoxime intermediate may persist in the final product if the cyclization does not go to completion.

    • Recommended Action: As mentioned for low yield, optimizing the reaction temperature and time is crucial. A slight increase in temperature or prolonged reaction time might be necessary.

  • Dimerization of Intermediates: Highly reactive intermediates can sometimes dimerize if their concentration becomes too high.

    • Recommended Action: If a highly reactive intermediate is suspected, consider a slow addition of one of the reactants to maintain a low concentration throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process starting from 2-hydroxy-6-methoxybenzonitrile. The first step is the conversion of the nitrile group to an N-hydroxy-amidine (amidoxime) using hydroxylamine. The second step is the intramolecular cyclization of the amidoxime to form the 1,2-benzisoxazole ring.

Q2: How can I improve the yield of the cyclization step?

A2: Optimizing the cyclization conditions is key. This includes the choice of dehydrating agent or catalyst, solvent, and temperature. For similar syntheses, reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) have been used, but conditions must be carefully controlled to avoid side reactions. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for the formation of 3-amino-1,2-benzisoxazoles.

Q3: What are the best practices for purifying the final product?

A3: Purification of this compound is typically achieved by column chromatography on silica gel. A suitable eluent system, often a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate), should be determined by TLC analysis. Recrystallization from an appropriate solvent system can also be an effective final purification step.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. Hydroxylamine and its salts can be toxic and should be handled with care in a well-ventilated fume hood. Some of the reagents used for cyclization, such as PPA or POCl3, are corrosive and require appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of 3-amino-1,2-benzisoxazole derivatives, which can be analogous to the synthesis of this compound. This data is intended to provide a starting point for optimization.

EntryStarting MaterialReaction ConditionsSolventTemperature (°C)Time (h)Yield (%)
13-Chloro-1,2-benzisoxazole & AmineMicrowave IrradiationEthanol1201.585-95
22-Hydroxybenzonitrile & HydroxylamineStep 1: RefluxEthanol784-
Amidoxime IntermediateStep 2: PPA-120270-80
32-Hydroxybenzonitrile & HydroxylamineStep 1: Room TempMethanol2512-
Amidoxime IntermediateStep 2: POCl3, RefluxToluene110365-75

Note: The yields presented are typical ranges and can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general two-step procedure for the synthesis of this compound from 2-hydroxy-6-methoxybenzonitrile.

Step 1: Synthesis of 2-hydroxy-6-methoxy-N'-hydroxybenzenecarboximidamide (Amidoxime Intermediate)

  • To a solution of 2-hydroxy-6-methoxybenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amidoxime intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Add the crude amidoxime intermediate from Step 1 to a flask containing polyphosphoric acid (PPA).

  • Heat the mixture with stirring to 120-140 °C. The reaction progress should be monitored by TLC.

  • Once the reaction is complete (typically 2-3 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Further purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Visualizations

SynthesisWorkflow start Starting Material: 2-hydroxy-6-methoxybenzonitrile step1 Step 1: Amidoxime Formation - Hydroxylamine HCl - Sodium Carbonate - Ethanol, Reflux start->step1 intermediate Intermediate: Amidoxime step1->intermediate step2 Step 2: Cyclization - Polyphosphoric Acid (PPA) - 120-140 °C intermediate->step2 product Final Product: This compound step2->product purification Purification - Column Chromatography - Recrystallization product->purification

Caption: Synthetic workflow for this compound.

TroubleshootingYield low_yield Low or No Yield cause1 Impure Starting Materials? low_yield->cause1 cause2 Inefficient Oxime Formation? low_yield->cause2 cause3 Suboptimal Cyclization? low_yield->cause3 cause4 Presence of Moisture? low_yield->cause4 solution1 Purify Starting Material cause1->solution1 solution2 Optimize Base/Solvent for Oximation cause2->solution2 solution3 Optimize Temperature & Time for Cyclization cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: Troubleshooting logic for low product yield.

Technical Support Center: Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine. This key intermediate is often utilized in the development of therapeutic agents, particularly for central nervous system (CNS) drugs.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound:

  • Route A: Cyclization of a Hydroxyphenone Oxime Derivative: This route typically starts from a substituted phenol, such as 2-hydroxy-4-methoxybenzaldehyde or 2-hydroxy-4-methoxybenzonitrile. The general approach involves the formation of an oxime, followed by a cyclization reaction to form the benzisoxazole ring.

  • Route B: Amination of a Pre-formed Benzisoxazole: This method involves the synthesis of a 3-halo-4-methoxy-1,2-benzisoxazole intermediate, which is then subjected to an amination reaction to introduce the 3-amino group.

Q2: What are the most critical parameters to control during the synthesis?

A2: Reaction conditions such as temperature, reaction time, and the choice of reagents and solvents are critical. For instance, in the cyclization of an oxime, anhydrous conditions are often crucial to prevent side reactions like the Beckmann rearrangement.[1] In amination reactions, the choice of base and solvent can significantly impact the yield and purity of the product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route A: Cyclization of 2-Hydroxy-4-methoxybenzaldehyde Oxime

A common pathway for this synthesis involves the oximation of 2-hydroxy-4-methoxybenzaldehyde followed by cyclization.

Problem 1: Low yield of the desired this compound and formation of a major byproduct.

  • Possible Cause: Beckmann Rearrangement. Under acidic or moist conditions, the oxime intermediate can undergo a Beckmann rearrangement to form an isomeric benzoxazole derivative.[1] This is a common side reaction in the synthesis of benzisoxazoles from o-hydroxyaryl oximes.[1]

  • Recommended Solution:

    • Ensure Anhydrous Conditions: The reaction should be carried out under strictly anhydrous (dry) conditions to favor the desired intramolecular nucleophilic substitution over the Beckmann rearrangement.[1]

    • Use Milder Reagents: Instead of strong acids, consider using milder activating agents for the cyclization step. A combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or 1,1'-carbonyldiimidazole (CDI) can be effective under neutral conditions.[1]

Problem 2: Presence of unreacted starting material (2-hydroxy-4-methoxybenzaldehyde oxime).

  • Possible Cause: Incomplete cyclization.

  • Recommended Solution:

    • Increase Reaction Time or Temperature: Carefully increase the reaction time or temperature according to the specific protocol. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Check Reagent Purity: Ensure the purity and activity of the cyclizing agent.

Route B: Amination of 3-Halo-4-methoxy-1,2-benzisoxazole

This route involves the nucleophilic aromatic substitution of a halogen at the 3-position with an amino group.

Problem 1: Formation of di-substituted or other amine-related impurities.

  • Possible Cause: Lack of selectivity in the amination reaction or side reactions of the amine.

  • Recommended Solution:

    • Control Stoichiometry: Use a precise stoichiometry of the aminating agent.

    • Optimize Reaction Conditions: Adjust the reaction temperature and time to favor the desired mono-amination.

    • Choice of Base: The choice of base can be critical. A non-nucleophilic organic base is often preferred.

Experimental Protocols

Key Synthetic Step: Cyclization of an Activated Oxime

Materials:

  • Activated o-hydroxyaryl oxime derivative

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Cyclizing agent (e.g., 1,1'-Carbonyldiimidazole (CDI))

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the o-hydroxyaryl oxime in the anhydrous solvent.

  • Add the cyclizing agent (e.g., CDI) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Quantitative data on reaction yields and side product formation is highly dependent on the specific reaction conditions and the scale of the synthesis. For reproducible results, it is essential to carefully document all experimental parameters.

ParameterRoute A (Cyclization)Route B (Amination)
Typical Yields 60-85% (highly dependent on substrate and conditions)70-95%
Common Side Products Benzoxazole isomers, unreacted oximeDi-substituted products, products of base-catalyzed side reactions
Purification Method Column chromatography, recrystallizationColumn chromatography, recrystallization

Visualizations

Logical Workflow for Troubleshooting Low Yield in Benzisoxazole Synthesis

Troubleshooting_Low_Yield start Low Yield of this compound check_route Identify Synthetic Route start->check_route route_a Route A: Cyclization check_route->route_a Cyclization route_b Route B: Amination check_route->route_b Amination beckmann Check for Beckmann Rearrangement (Isomeric Impurity) route_a->beckmann incomplete_cyclization Check for Incomplete Cyclization (Starting Material Present) route_a->incomplete_cyclization side_reactions_b Check for Di-substitution or other Amine Side Products route_b->side_reactions_b anhydrous Ensure Anhydrous Conditions beckmann->anhydrous milder_reagents Use Milder Cyclization Reagents beckmann->milder_reagents optimize_time_temp Optimize Reaction Time/Temperature incomplete_cyclization->optimize_time_temp check_reagents Verify Reagent Purity/Activity incomplete_cyclization->check_reagents optimize_stoichiometry Optimize Reagent Stoichiometry side_reactions_b->optimize_stoichiometry optimize_base Optimize Base and Solvent side_reactions_b->optimize_base solution Improved Yield anhydrous->solution milder_reagents->solution optimize_time_temp->solution check_reagents->solution optimize_stoichiometry->solution optimize_base->solution Beckmann_Rearrangement cluster_main Desired Reaction vs. Side Reaction oxime 2-Hydroxy-4-methoxybenzaldehyde Oxime activated_oxime Activated Oxime (e.g., with CDI) oxime->activated_oxime Activation benzisoxazole This compound (Desired Product) activated_oxime->benzisoxazole Intramolecular Nucleophilic Substitution (Anhydrous) rearrangement_intermediate Rearrangement Intermediate activated_oxime->rearrangement_intermediate Beckmann Rearrangement (Acid/Moisture) benzoxazole Isomeric Benzoxazole (Side Product) rearrangement_intermediate->benzoxazole

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A prevalent and effective method for the synthesis of this compound is the base-catalyzed cyclization of a 2-hydroxy-4-methoxybenzonitrile precursor with a hydroxylamine derivative. This approach is favored for its relatively straightforward procedure and accessibility of starting materials.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors for this synthesis are 2-hydroxy-4-methoxybenzonitrile and a suitable hydroxylamine reagent, such as hydroxylamine hydrochloride. The purity of these starting materials is crucial for achieving a high yield and minimizing side product formation.

Q3: What are the key reaction parameters to control during the synthesis?

A3: Optimal synthesis of this compound requires careful control over several parameters:

  • Choice of Base: The selection of an appropriate base is critical for the cyclization step. Common bases include sodium hydroxide, potassium carbonate, and organic bases like triethylamine.

  • Solvent: The reaction is typically carried out in a polar solvent, such as ethanol, methanol, or dimethylformamide (DMF), which can influence reaction kinetics and solubility of reactants.

  • Temperature: The reaction temperature directly impacts the rate of reaction and the formation of byproducts. Optimization is often required to find the ideal balance between reaction speed and selectivity.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent degradation of the product.

Q4: How can the final product, this compound, be purified?

A4: Purification of the crude product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography depends on the polarity of the final product and the impurities present. Common solvent systems for chromatography of similar compounds include mixtures of hexane and ethyl acetate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to troubleshoot and resolve them.

Issue 1: Low Yield of this compound

A low yield of the desired product is a frequent challenge. The following workflow can help identify and address the root cause.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (2-hydroxy-4-methoxybenzonitrile, hydroxylamine HCl) Start->CheckPurity CheckConditions Review Reaction Conditions (Base, Solvent, Temperature, Time) Start->CheckConditions PurificationLoss Product Loss During Work-up/Purification Start->PurificationLoss CheckPurity->CheckConditions Purity Confirmed IncompleteReaction Incomplete Reaction (Starting Material Remains) CheckPurity->IncompleteReaction Impurities Present OptimizeBase Optimize Base Concentration and Type CheckConditions->OptimizeBase OptimizeTempSolvent Screen Different Solvents and Optimize Temperature CheckConditions->OptimizeTempSolvent ImprovedYield Yield Improved OptimizeBase->ImprovedYield OptimizeTempSolvent->ImprovedYield IncreaseTime Increase Reaction Time or Slightly Increase Temperature IncompleteReaction->IncreaseTime SideProducts Significant Side Product Formation AnalyzeByproducts Identify Side Products (e.g., via LC-MS, NMR) SideProducts->AnalyzeByproducts OptimizePurification Refine Purification Method (e.g., different solvent system) PurificationLoss->OptimizePurification IncreaseTime->ImprovedYield OptimizeConditions OptimizeConditions AnalyzeByproducts->OptimizeConditions Adjust conditions to minimize side reactions OptimizePurification->ImprovedYield OptimizeConditions->ImprovedYield

Caption: Troubleshooting workflow for low product yield.

Potential Causes and Solutions for Low Yield:

Potential Cause Troubleshooting Steps
Impure Starting Materials - Verify the purity of 2-hydroxy-4-methoxybenzonitrile and hydroxylamine hydrochloride using techniques like NMR or melting point analysis. - Purify starting materials if necessary.
Suboptimal Base - Screen different bases (e.g., NaOH, K₂CO₃, Et₃N) to find the most effective one for the cyclization. - Optimize the stoichiometry of the base. An insufficient amount may lead to incomplete reaction, while an excess can cause side reactions.
Inappropriate Solvent - Test a range of polar solvents (e.g., ethanol, methanol, DMF) to find the one that provides the best solubility for reactants and facilitates the reaction.
Incorrect Reaction Temperature - Systematically vary the reaction temperature. Lower temperatures may increase selectivity, while higher temperatures can accelerate the reaction but may also lead to decomposition.
Incomplete Reaction - Monitor the reaction progress by TLC. If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
Side Product Formation - The formation of side products can significantly reduce the yield. Analyze the crude reaction mixture to identify major byproducts. Adjusting the reaction conditions (e.g., temperature, base concentration) can help minimize their formation.
Product Loss During Work-up - Ensure proper pH adjustment during extraction. - Optimize the purification method (e.g., solvent system for chromatography, recrystallization solvent) to minimize product loss.
Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate in addition to the product spot indicates the formation of side products.

SideProductTroubleshooting Start Side Product Formation Observed IdentifySideProducts Characterize Side Products (LC-MS, NMR) Start->IdentifySideProducts PossibleHydrolysis Possible Hydrolysis of Nitrile Group IdentifySideProducts->PossibleHydrolysis Dimerization Potential Dimerization or Polymerization IdentifySideProducts->Dimerization IncompleteCyclization Intermediate Products Detected IdentifySideProducts->IncompleteCyclization AdjustpH Ensure Anhydrous Conditions and Control pH PossibleHydrolysis->AdjustpH LowerTemp Lower Reaction Temperature Dimerization->LowerTemp OptimizeStoichiometry Adjust Reactant Stoichiometry IncompleteCyclization->OptimizeStoichiometry ImprovedSelectivity Improved Selectivity AdjustpH->ImprovedSelectivity LowerTemp->ImprovedSelectivity OptimizeStoichiometry->ImprovedSelectivity

Caption: Troubleshooting workflow for side product formation.

Common Side Reactions and Mitigation Strategies:

Side Reaction Potential Cause Mitigation Strategy
Hydrolysis of the Nitrile Group - Presence of water in the reaction mixture, especially under strong basic or acidic conditions.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the pH during the reaction and work-up.
Formation of Polymeric Byproducts - High reaction temperatures or prolonged reaction times.- Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete Cyclization - Insufficient amount or activity of the base. - Steric hindrance from substituents.- Increase the amount of base or use a stronger base. - A higher reaction temperature or a longer reaction time may be necessary.

Experimental Protocols

A plausible synthetic pathway for this compound involves a two-step process starting from commercially available 2,4-dihydroxybenzaldehyde.

Step 1: Synthesis of 2-hydroxy-4-methoxybenzonitrile

This step can be achieved through the methylation of 2,4-dihydroxybenzaldehyde followed by conversion of the aldehyde to a nitrile. A more direct route involves the selective methylation of 2,4-dihydroxybenzonitrile.

Representative Protocol for Selective Methylation:

  • Dissolve 2,4-dihydroxybenzonitrile in a suitable solvent such as acetone or DMF.

  • Add a mild base, such as potassium carbonate.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-hydroxy-4-methoxybenzonitrile.

Step 2: Synthesis of this compound

Representative Protocol for Cyclization:

  • Dissolve 2-hydroxy-4-methoxybenzonitrile and hydroxylamine hydrochloride in a suitable solvent like ethanol or methanol.

  • Add a solution of a base, such as sodium hydroxide or potassium hydroxide, in water or the same solvent, dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., dilute HCl).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters that can be varied to optimize the synthesis of 3-amino-1,2-benzisoxazole derivatives. The optimal conditions for this compound should be determined experimentally.

Table 1: Effect of Base on the Yield of 3-Amino-1,2-benzisoxazoles

Base Solvent Temperature (°C) Typical Yield Range (%)
Sodium HydroxideEthanol/WaterReflux60-80
Potassium CarbonateDMF80-10050-75
TriethylamineEthanolReflux40-60

Table 2: Effect of Solvent on the Yield of 3-Amino-1,2-benzisoxazoles

Solvent Base Temperature (°C) Typical Yield Range (%)
EthanolNaOHReflux65-85
MethanolNaOHReflux60-80
DMFK₂CO₃9055-75
AcetonitrileK₂CO₃Reflux50-70

Note: The yield ranges provided are general for the synthesis of 3-amino-1,2-benzisoxazole derivatives and may vary for the specific synthesis of this compound.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in troubleshooting the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-hydroxy-4-methoxybenzonitrile cluster_step2 Step 2: Synthesis of this compound A 2,4-Dihydroxybenzonitrile B Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) A->B C 2-hydroxy-4-methoxybenzonitrile B->C D 2-hydroxy-4-methoxybenzonitrile E Cyclization (NH₂OH·HCl, Base) D->E F Crude Product E->F G Purification (Chromatography/ Recrystallization) F->G H 4-Methoxy-1,2-benzisoxazol- 3-amine G->H

Caption: General two-step synthesis workflow.

Stability issues with 4-Methoxy-1,2-benzisoxazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methoxy-1,2-benzisoxazol-3-amine

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of this compound in solution. While specific degradation kinetics for this compound are not extensively published, this guide is built upon established principles of chemical stability and forced degradation studies commonly applied to heterocyclic amines in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general handling and storage conditions for solid this compound?

The solid form of the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on safety data for similar benzisoxazole and amine-containing compounds, it is prudent to protect it from light and moisture.[1][2] For long-term storage, refrigeration is recommended.[1]

Q2: My stock solution of this compound (in DMSO) has changed color. What could be the cause?

A color change often indicates chemical degradation. Amine-containing compounds can be susceptible to oxidation, which can be accelerated by air and light exposure.[1] It is also possible that impurities in the solvent or exposure to incompatible materials could be catalyzing a reaction. We recommend preparing fresh solutions for sensitive experiments and storing stock solutions at -20°C or -80°C in small, single-use aliquots in amber vials to minimize light exposure and freeze-thaw cycles.

Q3: What are the most likely degradation pathways for this compound in solution?

Given its chemical structure—a benzisoxazole ring with an amine group—the compound may be susceptible to several degradation pathways:

  • Hydrolysis: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.

  • Oxidation: The amine group and the electron-rich aromatic system can be targets for oxidation, especially in the presence of oxygen, metal ions, or other oxidizing agents.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[3][4]

  • Thermal Degradation: High temperatures can accelerate all degradation processes.[4][5]

Q4: How can I definitively assess the stability of this compound for my specific experimental setup?

To understand the stability of this compound under your specific conditions (e.g., in a particular buffer, at a certain temperature), conducting a forced degradation study is the most effective approach.[4][5] This involves intentionally exposing the compound to stressful conditions to identify potential degradants and establish a stability-indicating analytical method.

Troubleshooting Guide: Solution Stability

This guide addresses common issues observed when working with this compound in solution.

Symptom Observed Potential Cause Recommended Action
Unexpected peaks appear in HPLC/LC-MS analysis over time. Chemical degradation of the parent compound.Prepare fresh solutions before use. Conduct a systematic stability study (see Experimental Protocols) to identify degradation triggers. Ensure the purity of your solvent.
Loss of biological activity or inconsistent experimental results. Degradation of the active compound, leading to a lower effective concentration.Quantify the compound concentration using a freshly prepared standard curve before each experiment. Store stock solutions at -80°C in amber vials. Minimize the time the compound spends in aqueous buffers at room temperature.
Solution develops a yellow/brown tint. Oxidative or photolytic degradation.Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. Use amber vials or wrap containers in foil to protect from light. Add antioxidants if compatible with the experimental system.
Precipitate forms in the stock solution upon storage. Poor solubility at storage temperature or compound degradation into less soluble products.Confirm the solubility limit in the chosen solvent. Consider storing at a slightly higher temperature if stability allows (e.g., 4°C instead of -20°C) or using a different solvent system. Filter the solution before use if precipitation is observed.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6]

Objective: To determine the degradation profile of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (compound in solvent at room temperature, protected from light).

    • Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for 2, 6, 12, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 N NaOH and incubate at 60°C for 2, 6, 12, and 24 hours.[4]

    • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 6, 12, and 24 hours.[4]

    • Thermal Degradation: Incubate the stock solution at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option) or direct sunlight for 24 hours.

  • Sample Analysis:

    • At each time point, withdraw an aliquot.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze immediately using a stability-indicating HPLC-UV method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of the parent compound remaining and note the retention times and peak areas of any new peaks (degradants).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products.[7]

Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Use a gradient elution to effectively separate polar and non-polar compounds.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program (Example): Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Method Optimization:

    • Inject a mixture of the control and stressed samples (from Protocol 1) that shows significant degradation.

    • Adjust the gradient slope, flow rate (e.g., 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradant peaks.

  • Detection: Use a UV detector. Scan for the optimal wavelength for the parent compound (e.g., perform a UV scan from 200-400 nm).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no degradant peak is co-eluting.

Data Presentation: Stability Profile

Use the following table template to summarize the data obtained from your forced degradation studies.

Stress Condition Incubation Time (hours) % Parent Compound Remaining Number of Degradants Detected Observations (e.g., color change)
Control (RT, dark) 24
0.1 N HCl, 60°C 2
6
12
24
0.1 N NaOH, 60°C 2
6
12
24
3% H₂O₂, RT 2
6
12
24
Heat (80°C) 24
48
72
Photolytic 24

Visualizations

Logical Relationships in Compound Stability

cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_outcomes Observed Outcomes Solvent Solvent System Hydrolysis Hydrolysis Solvent->Hydrolysis pH pH pH->Hydrolysis Temperature Temperature Thermolysis Thermolysis Temperature->Thermolysis Light Light (UV/Vis) Photolysis Photolysis Light->Photolysis Air Air (Oxygen) Oxidation Oxidation Air->Oxidation Degradants Formation of Degradation Products Hydrolysis->Degradants Oxidation->Degradants Photolysis->Degradants Thermolysis->Degradants Loss Loss of Potency Degradants->Loss

Caption: Key factors influencing the degradation of a chemical compound.

Experimental Workflow for Stability Assessment

arrow arrow A Prepare Stock Solution (1 mg/mL in MeCN) B Divide into Aliquots for Each Stress Condition A->B C Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Sample at Predetermined Time Points C->D E Neutralize/Quench Reaction (if necessary) D->E F Dilute to Working Concentration E->F G Analyze via Stability-Indicating HPLC-UV/MS F->G H Data Analysis: - Calculate % Parent Remaining - Identify Degradant Peaks G->H I Assess Stability Profile & Identify Degradation Pathways H->I

Caption: Workflow for conducting a forced degradation study.

References

How to avoid degradation of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of 4-Methoxy-1,2-benzisoxazol-3-amine during experiments and storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in analytical chromatography (HPLC, LC-MS) Degradation of the compound.1. Verify the purity of the starting material. 2. Review storage and handling procedures. 3. Analyze a freshly prepared sample. 4. Perform forced degradation studies to identify potential degradants.
Low assay values or loss of biological activity Significant degradation has occurred.1. Immediately re-test a new or properly stored sample. 2. Review experimental conditions for potential stressors (pH, temperature, light). 3. Ensure all reagents and solvents are of high purity and free of contaminants.
Discoloration of the solid compound or solutions Likely oxidative or photolytic degradation.1. Discard the discolored material. 2. Ensure the compound is stored under an inert atmosphere and protected from light. 3. Use freshly prepared solutions for experiments.
Inconsistent experimental results Gradual degradation of the stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Periodically check the purity of the stock solution by a stability-indicating method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • pH: The benzisoxazole ring can be susceptible to cleavage under strongly basic conditions. The exocyclic amine group can also be involved in reactions at non-neutral pH.

  • Oxidation: The amine group and the electron-rich aromatic system are susceptible to oxidation. The presence of oxidizing agents or exposure to air over extended periods can lead to degradation.

  • Light: Many aromatic and heterocyclic compounds are light-sensitive. Exposure to UV or even ambient light can induce photolytic degradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light. For long-term storage, -20°C is recommended.

  • Solutions: Prepare solutions fresh whenever possible. If stock solutions need to be stored, they should be aliquoted into small, single-use vials to minimize freeze-thaw cycles and exposure to air. Store solutions at -20°C or -80°C and protect them from light.

Q3: What solvents are recommended for preparing solutions of this compound?

A3: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common solvents for creating stock solutions. For aqueous experimental buffers, it is crucial to ensure the pH is near neutral and to use the solution promptly after preparation. The use of antioxidants in the formulation could be considered if oxidative degradation is a concern.

Q4: Are there any known incompatible materials or reagents?

A4: Avoid strong bases, as they can promote the cleavage of the benzisoxazole ring. Strong oxidizing agents (e.g., peroxides, permanganates) should also be avoided as they can degrade the amine and the aromatic ring. Contact with certain metals that can catalyze oxidation should be minimized.

Q5: How can I check for the degradation of my sample?

A5: The most reliable method to check for degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will reveal the extent of degradation.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours. The relatively weak N-O bond of the benzisoxazole ring can be cleaved by strong bases.[1]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A at 200 Wh/m² and visible light at 1.2 million lux hours) as per ICH Q1B guidelines.

3. Sample Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by HPLC-UV or LC-MS.

  • A control sample (unstressed) should be analyzed alongside the stressed samples.

Table 1: Summary of Forced Degradation Conditions and Potential Degradants
Stress ConditionReagent/ParameterDurationPotential Degradation Pathway
Acidic 0.1 N HCl24 hours at 60°CHydrolysis of the methoxy group or amine protonation.
Basic 0.1 N NaOH2 hours at RTCleavage of the N-O bond in the benzisoxazole ring (Kemp elimination).[1]
Oxidative 3% H₂O₂24 hours at RTOxidation of the amine group, formation of N-oxides, or hydroxylation of the aromatic ring.
Thermal 105°C48 hoursGeneral decomposition.
Photolytic UV/Visible lightAs per ICH Q1BPhotolytic cleavage of bonds, oxidation.

Visualizations

logical_relationship cluster_compound This compound cluster_stressors Degradation Stressors cluster_degradation Degradation Pathways Compound Stable Compound Strong_Base Strong Base Oxidizing_Agents Oxidizing Agents UV_Light UV/Visible Light High_Temperature High Temperature Ring_Cleavage Benzisoxazole Ring Cleavage Strong_Base->Ring_Cleavage causes Oxidation Amine/Aromatic Ring Oxidation Oxidizing_Agents->Oxidation causes Photodecomposition Photodecomposition UV_Light->Photodecomposition causes Thermal_Decomposition Thermal Decomposition High_Temperature->Thermal_Decomposition causes Degraded_Product Degraded Product(s) Ring_Cleavage->Degraded_Product Oxidation->Degraded_Product Photodecomposition->Degraded_Product Thermal_Decomposition->Degraded_Product

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimental Setup cluster_analysis Analysis & Verification Store_Properly Store at 2-8°C (or -20°C) Protect from light Inert atmosphere Prepare_Fresh Prepare Solutions Freshly Store_Properly->Prepare_Fresh Avoid_Contaminants Use High Purity Solvents Prepare_Fresh->Avoid_Contaminants Control_pH Maintain Neutral pH Avoid_Contaminants->Control_pH Control_Temp Avoid High Temperatures Control_pH->Control_Temp Protect_from_Light Use Amber Vials Control_Temp->Protect_from_Light Purity_Check Check Purity by HPLC Protect_from_Light->Purity_Check Monitor_Activity Monitor Biological Activity Purity_Check->Monitor_Activity Stable_Results Stable and Reproducible Results Monitor_Activity->Stable_Results

Caption: Workflow for minimizing degradation during experimental use.

References

Technical Support Center: Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methoxy-1,2-benzisoxazol-3-amine.

FAQs: General Questions

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes have been reported for the synthesis of 3-amino-1,2-benzisoxazole derivatives. For this compound, a common and scalable approach involves the cyclization of a substituted o-hydroxybenzonitrile. A plausible industrial route starts from 2-hydroxy-4-methoxybenzaldehyde, which is converted to the corresponding oxime, then to the nitrile, followed by cyclization and amination. Another approach involves the reaction of a suitable salicylic acid derivative. A convenient one-pot synthesis of 3-amino 1,2-benzisoxazole derivatives has been reported, which involves the intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate.[1] Microwave-assisted synthesis has also been shown to be an efficient method for preparing 3-amino-substituted 1,2-benzisoxazoles.[2][3]

Q2: What are the main safety concerns when synthesizing this compound at a larger scale?

A2: Key safety concerns during the scale-up synthesis include:

  • Handling of Hydroxylamine: Hydroxylamine and its salts can be corrosive and toxic.[4] The formation of hydroxylamine free base is an exothermic reaction.[5]

  • Thermal Runaway: The cyclization step can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaway, especially in large reactors.

  • Use of Hazardous Reagents: Depending on the route, reagents like thionyl chloride or phosgene derivatives might be used, which are highly toxic and corrosive.

  • Solvent Handling: Large volumes of flammable and potentially toxic solvents require appropriate storage, handling, and recovery systems.

  • Product Dust: The final product is a solid, and its dust may be harmful if inhaled or comes into contact with skin and eyes, causing irritation.[6]

Q3: How does the purity of starting materials affect the final product?

A3: The purity of starting materials is critical for a successful and reproducible synthesis, especially at scale. Impurities in the starting materials can lead to:

  • Lower yields: Impurities can interfere with the main reaction or catalyze side reactions.

  • Formation of byproducts: This complicates the purification process and can impact the final product's purity profile.

  • Inconsistent reaction times: Catalytic impurities can alter the reaction kinetics.

  • Color formation: Impurities can lead to discoloration of the final product.

It is highly recommended to use well-characterized starting materials with established purity specifications.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Recommended Solution
Incomplete conversion of starting material - Increase reaction time and monitor by HPLC or TLC.- Gradually increase the reaction temperature in small increments.- Ensure efficient stirring to overcome mass transfer limitations, especially in larger reactors.
Side reactions - Optimize the reaction temperature; lower temperatures may favor the desired product.- Control the rate of addition of reagents to avoid localized high concentrations.- For routes involving oximes, consider anhydrous conditions to minimize Beckmann rearrangement.[7]
Degradation of product - Minimize the reaction time once the conversion is complete.- Ensure the work-up procedure is not too harsh (e.g., avoid prolonged exposure to strong acids or bases).
Mechanical losses during work-up - Optimize filtration and extraction procedures for the larger scale.- Ensure efficient washing of the product cake to recover all the material.
Impurity Profile Issues
Potential Impurity Source Mitigation and Removal
Unreacted Starting Material Incomplete reaction.- Optimize reaction conditions (time, temperature, stoichiometry).- Recrystallization of the final product.
Isomeric Byproducts (e.g., from Beckmann rearrangement) Non-selective reaction conditions.- Use anhydrous solvents and reagents.- Employ milder activating agents for oxime cyclization.[7]
Dimerization Products (e.g., of nitrile oxides) High concentration of reactive intermediates.- Slow addition of the precursor to the reactive intermediate.- Maintain a low reaction temperature.
Solvent-related Impurities Trapped solvent in the final product.- Optimize the drying process (temperature, vacuum, time).- Consider a final solvent swap and recrystallization.

Experimental Protocols

Illustrative Lab-Scale Synthesis of this compound

This protocol is a hypothetical representation based on common synthetic routes for analogous compounds.

Step 1: Oximation of 2-Hydroxy-4-methoxybenzaldehyde

  • In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the oxime.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Dehydration of the Oxime to 2-Hydroxy-4-methoxybenzonitrile

  • Suspend the dried oxime (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a dehydrating agent (e.g., thionyl chloride, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction carefully with ice water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the nitrile.

Step 3: Cyclization to this compound

  • Dissolve the 2-hydroxy-4-methoxybenzonitrile (1.0 eq) in a suitable solvent like DMF.

  • Add a base (e.g., potassium carbonate, 1.5 eq) and hydroxylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture to 80-100°C for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Data)
ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (100 kg)
Reaction Time (Cyclization) 4 - 6 hours6 - 8 hours8 - 12 hours
Typical Yield 75 - 85%70 - 80%65 - 75%
Purity (before recrystallization) > 95%> 92%> 90%
Stirring Speed 300 - 500 rpm100 - 200 rpm50 - 100 rpm
Heat Transfer EfficientModerateChallenging
Table 2: Impact of Solvent on Cyclization Step (Illustrative Lab-Scale Data)
SolventReaction Time (hours)Yield (%)Purity (%)
DMF 68296
DMSO 58595
NMP 77894
Toluene 126590

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde Oximation Oximation 2-Hydroxy-4-methoxybenzaldehyde->Oximation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oximation Sodium Acetate Sodium Acetate Sodium Acetate->Oximation Dehydration Dehydration Oximation->Dehydration Cyclization Cyclization Dehydration->Cyclization Workup Workup Cyclization->Workup Recrystallization Recrystallization Workup->Recrystallization This compound This compound Recrystallization->this compound

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_actions_incomplete Corrective Actions for Incomplete Reaction cluster_actions_complete Troubleshooting for Complete Conversion start Low Yield Observed check_conversion Check Conversion Rate (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_stirring Check Stirring Efficiency incomplete->check_stirring side_reactions Investigate Side Reactions (LC-MS/NMR) complete->side_reactions workup_loss Evaluate Work-up & Purification Losses complete->workup_loss

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Identifying Impurities in 4-Methoxy-1,2-benzisoxazol-3-amine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in samples of 4-Methoxy-1,2-benzisoxazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents can be carried through the synthesis. A common synthetic route starts from 2-fluoro-6-methoxybenzonitrile. Impurities in this starting material can lead to related impurities in the final product.

  • Intermediates: Incomplete conversion of reaction intermediates to the final product can result in their presence in the final active pharmaceutical ingredient (API).

  • Byproducts: Side reactions occurring during the synthesis can generate unintended molecules. For instance, in the synthesis of related benzisoxazoles, byproducts from the cyclization step can be a source of impurities.

  • Degradation Products: The API can degrade over time due to exposure to environmental factors such as heat, light, humidity, and atmospheric oxygen. Forced degradation studies are performed to intentionally degrade the sample to understand its stability and identify potential degradation products.

  • Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain in the final product.

Q2: What are some of the common types of impurities that might be found in this compound?

A2: Based on the structure of this compound and common impurities found in structurally related compounds like zonisamide, potential impurities could include:

  • Process-Related Impurities:

    • Isomeric Impurities: Positional isomers formed during the synthesis.

    • Starting Material Carryover: For example, residual 2-fluoro-6-methoxybenzonitrile.

    • Intermediate-Related Impurities: Such as incompletely cyclized precursors.

    • Byproducts from Reagents: Impurities arising from side reactions with reagents used in the synthesis.

  • Degradation Products:

    • Hydrolytic Impurities: The benzisoxazole ring can be susceptible to cleavage under acidic or basic conditions. For instance, bacterial degradation of the structurally similar antipsychotic risperidone involves the cleavage of the benzisoxazole ring to form a 2-hydroxybenzoyl derivative.

    • Oxidative Impurities: Degradation due to exposure to oxygen.

    • Photolytic Impurities: Degradation caused by exposure to light.

  • Other Impurities:

    • N-Methyl Impurity: If methylating agents are used in the synthesis of starting materials or as part of the overall process, an N-methylated version of the final compound could be formed.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a primary technique for separating and quantifying known and unknown impurities. A stability-indicating HPLC method can separate the main component from its degradation products and process-related impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique is used for the identification and structural elucidation of unknown impurities by providing mass-to-charge ratio and fragmentation data.[1][2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information that is crucial for the definitive identification of impurities, especially when isolated in sufficient quantity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the impurities.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Symptom: Your HPLC analysis of a this compound sample shows one or more unexpected peaks in addition to the main API peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Process-Related Impurity - Review the synthetic route to identify potential starting materials, intermediates, and byproducts that could be present. - If reference standards for potential impurities are available, spike the sample to confirm their identity. - Utilize LC-MS to obtain the mass of the unknown peak and compare it with the masses of potential impurities.
Degradation Product - Review the storage conditions of the sample. Exposure to light, heat, or humidity can cause degradation. - Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks. - Use LC-MS to identify the structure of the degradation product.
Contamination - Ensure proper cleaning of all glassware and equipment. - Analyze a blank (mobile phase) to check for contamination from the HPLC system or solvents. - Use high-purity solvents and reagents.
Artifact from Sample Preparation - Investigate if any of the solvents or reagents used for sample preparation are reacting with the API. - Prepare the sample in a different solvent to see if the peak persists.
Issue 2: Difficulty in Separating Impurity Peaks from the Main API Peak

Symptom: An impurity peak is co-eluting or has very poor resolution with the main this compound peak in your HPLC method.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Conditions - Optimize the Mobile Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to improve separation. - Change the Column: Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a different particle size or length. - Adjust the pH of the Mobile Phase: The retention of ionizable compounds is highly dependent on the pH of the mobile phase. - Modify the Flow Rate: A lower flow rate can sometimes improve resolution. - Adjust the Column Temperature: Changing the column temperature can affect the selectivity of the separation.

Quantitative Data Summary

Impurity Type Reporting Threshold Identification Threshold Qualification Threshold
Any Unspecified Impurity≥ 0.05%≥ 0.10%≥ 0.15%
Total Impurities--≤ 1.0%

Note: These are general thresholds and may vary depending on the specific drug substance and its daily dose.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method and to identify potential degradation products.[7]

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample with a solution of 3-30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80-100°C) for a specified period.

  • Photolytic Degradation: Expose the solid sample or a solution of the sample to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a specified duration.

Samples from each stress condition should be analyzed by a suitable analytical method, such as HPLC, to observe the extent of degradation and the formation of new peaks.

Protocol 2: HPLC-UV Method for Impurity Profiling

This is a general starting point for an HPLC method that can be optimized for this compound.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at a wavelength determined by the UV spectrum of the analyte (e.g., 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration and filter through a 0.45 µm filter before injection.

Protocol 3: GC-MS for Residual Solvents

This protocol outlines a general method for the analysis of residual solvents.

  • Technique: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS).

  • Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 35 to 350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO, DMF, or water, depending on the solubility of the sample and the target analytes).

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Sample_Prep Sample Preparation (Dissolution, Dilution) Sample->Sample_Prep HPLC HPLC-UV Sample_Prep->HPLC Liquid Samples GC_MS GC-MS Sample_Prep->GC_MS Volatile Analysis LC_MS LC-MS/MS HPLC->LC_MS For Unknowns Quantification Quantification HPLC->Quantification Identification Structural Identification LC_MS->Identification GC_MS->Identification Report Impurity Profile Report Quantification->Report Identification->Report

Caption: Workflow for impurity identification and quantification.

degradation_pathway cluster_stress Stress Conditions API This compound Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Photo Photolysis API->Photo Degradant_A Ring-Opened Product (e.g., Hydroxybenzonitrile derivative) Acid->Degradant_A Leads to Base->Degradant_A Leads to Degradant_B Oxidized Products Oxidation->Degradant_B Leads to Degradant_C Photodegradants Photo->Degradant_C Leads to

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Recrystallization of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the recrystallization of 4-Methoxy-1,2-benzisoxazol-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development to assist in overcoming common challenges during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound and similar aromatic amines or benzisoxazole derivatives.

Q1: My compound is "oiling out" and not forming crystals. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent to the mixture before cooling.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature, for instance, by placing it in a refrigerator and then an ice bath. Rapid cooling often promotes oil formation.

  • Use a Seed Crystal: If a small amount of the solid compound is available, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Solvent System Modification: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can encourage crystallization.

Q2: No crystals are forming, even after extended cooling. What are the next steps?

If crystallization does not occur, consider the following troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

    • Seed Crystals: Add a small crystal of the pure compound if available.

  • Increase Concentration: If too much solvent was used, the solution may not be saturated enough for crystals to form. You can carefully evaporate some of the solvent to increase the concentration and then attempt to cool it again.

  • Solvent Re-evaluation: The chosen solvent may be too good at dissolving the compound, even at low temperatures. A different solvent or a mixed-solvent system might be necessary. Adding an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warming to redissolve and re-cooling, can be effective.

Q3: The recrystallization yield is very low. How can I improve it?

A low yield can be caused by several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature Crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, product will be lost. Ensure that the filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.

  • Second Crop of Crystals: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals.

Q4: The purified compound is still impure. What went wrong?

If impurities persist after recrystallization, consider these possibilities:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Slower cooling allows for the formation of more pure crystals.

  • Inappropriate Solvent: The impurities may have similar solubility properties to your compound in the chosen solvent. In this case, recrystallization may not be the most effective purification method, and an alternative technique like column chromatography might be required.

Troubleshooting Flowchart for Recrystallization

G Troubleshooting Common Recrystallization Issues start Start Recrystallization dissolve Dissolve Compound in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe for Crystal Formation cool->observe crystals_ok Crystals Form observe->crystals_ok Yes no_crystals No Crystals Form observe->no_crystals No oiling_out Compound Oils Out observe->oiling_out Oiling low_yield Low Yield crystals_ok->low_yield Check Yield troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution - Add Anti-Solvent no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Even Slower - Change Solvent System oiling_out->troubleshoot_oiling troubleshoot_low_yield Troubleshoot: - Use Less Solvent Initially - Collect a Second Crop - Ensure Complete Cooling low_yield->troubleshoot_low_yield troubleshoot_no_crystals->cool troubleshoot_oiling->cool

Caption: A flowchart outlining the steps to troubleshoot common issues encountered during recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic amines and benzisoxazole derivatives, common solvents to consider are alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and nitriles (acetonitrile). It is highly recommended to perform small-scale solubility tests with a few milligrams of your compound in different solvents to determine the best option. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Q2: Can I use water as a recrystallization solvent?

While many organic compounds have low solubility in water, aromatic amines may have some water solubility, especially at elevated temperatures.[1] Water can be a good choice if the compound is sufficiently soluble in hot water but much less soluble in cold water. It is also often used as an "anti-solvent" in a mixed solvent system with a miscible organic solvent like ethanol.

Q3: Is it possible to recrystallize an amine by converting it to a salt?

Yes, for basic compounds like amines, converting them to a salt by adding an acid can significantly alter their solubility and improve crystallization properties.[2] The freebase can then be regenerated after purification if needed.

Q4: What is the purpose of using activated charcoal?

Activated charcoal can be used to remove colored impurities from a solution. It is typically added to the hot solution before filtration. However, it can also adsorb some of the desired product, so it should be used sparingly.

Q5: How does the rate of cooling affect the purity and size of the crystals?

Slow cooling generally leads to the formation of larger and purer crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice and often results in the formation of smaller crystals or even precipitation of an amorphous solid.[3]

Key Recrystallization Parameters

G Interplay of Key Recrystallization Parameters recrystallization Recrystallization Outcome (Purity, Yield, Crystal Size) solvent Solvent Choice solvent->recrystallization affects solubility differential concentration Solution Concentration solvent->concentration temperature Temperature Gradient (Hot & Cold) temperature->recrystallization drives crystallization temperature->solvent cooling_rate Cooling Rate cooling_rate->recrystallization influences crystal quality cooling_rate->temperature concentration->recrystallization determines yield impurities Nature of Impurities impurities->recrystallization impacts purification efficiency

Caption: A diagram illustrating the relationships between key parameters that influence the outcome of a recrystallization experiment.

Data Presentation

Table 1: General Solvent Suitability for Recrystallization of Aromatic Amines and Benzisoxazole Derivatives

Disclaimer: The following table provides general guidance. Optimal solvent selection is compound-specific and should be determined experimentally.

Solvent/Solvent SystemPolarityTypical SuitabilityNotes
EthanolPolar ProticOften a good starting point.Good for many aromatic compounds. Can be used in a mixture with water.
IsopropanolPolar ProticSimilar to ethanol, but less polar.May offer different solubility characteristics.
AcetonePolar AproticCan be effective, but its low boiling point may be a disadvantage.
Ethyl AcetateModerately PolarA versatile solvent for a range of polarities.Often used in mixed systems with nonpolar solvents like hexane.
AcetonitrilePolar AproticCan be a good choice for compounds with nitrile or other polar groups.
TolueneNonpolarSuitable for less polar compounds.Higher boiling point may be advantageous for some compounds.
Ethanol/WaterMixedHighly tunable by varying the ratio.Water acts as an anti-solvent.
Ethyl Acetate/HexaneMixedGood for compounds of intermediate polarity.Hexane acts as an anti-solvent.

Experimental Protocols

Generalized Protocol for the Recrystallization of this compound

Disclaimer: This is a general procedure and may require optimization for your specific compound and purity level.

  • Solvent Selection: Based on small-scale solubility tests, choose a suitable solvent or solvent system.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

    • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and add a small amount of ice-cold fresh solvent to wash the crystals.

    • Reapply the vacuum to remove the wash solvent.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period of time.

    • For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point of the compound and the boiling point of the solvent.

References

Technical Support Center: Reaction Monitoring of 4-Methoxy-1,2-benzisoxazol-3-amine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting solutions for monitoring the synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine using Thin-Layer Chromatography (TLC).

Experimental Protocol: Reaction Monitoring by TLC

This protocol outlines the standard procedure for using TLC to track the progress of a chemical reaction, specifically the conversion of a starting material to this compound.

Objective: To qualitatively assess the consumption of starting materials and the formation of the product over time.

Materials:

  • Silica Gel TLC plates (pre-coated with fluorescent indicator F254)

  • Developing chamber with a lid

  • Capillary spotters or micropipette

  • Pencil

  • Ruler

  • UV Lamp (254 nm)

  • Staining jar and appropriate stain (e.g., Ninhydrin solution)

  • Heat gun or hot plate

  • Forceps

Methodology
  • Plate Preparation:

    • Using a pencil, gently draw a straight baseline (origin) about 1 cm from the bottom of the TLC plate.[1]

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of the starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary spotter, apply a small spot of the starting material solution to the 'SM' lane on the baseline.

    • Apply a spot of the reaction mixture to the 'RM' lane.

    • For the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot (co-spot).

    • Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications to prevent spots from becoming too large.[2][3]

  • Development:

    • Pour the chosen solvent system (eluent) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[1][3]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor.[1]

    • Carefully place the spotted TLC plate into the chamber using forceps and close the lid.[2]

    • Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[1]

    • Immediately mark the position of the solvent front with a pencil.[2]

  • Visualization and Analysis:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle any dark spots with a pencil.[4]

    • For enhanced visualization, especially for the amine product, proceed with chemical staining.

    • Submerge the plate in a Ninhydrin stain solution, remove excess stain, and gently heat with a heat gun until colored spots (typically pink or purple for primary amines) appear.[5][6]

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.[7][8]

    • Calculate the Retention Factor (Rf) for each spot.[7][9][10]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Frequently Asked Questions (FAQs) & Troubleshooting

Solvent System Selection

Q1: What is a good starting solvent system for monitoring this reaction? A: this compound is a polar compound due to the amine group and heterocyclic system. A good starting point is a moderately polar binary mixture.[11] A common choice is 30-50% ethyl acetate in hexane .[12]

Q2: My product spot is stuck on the baseline (Rf value is too low). What should I do? A: A low Rf value indicates the eluent is not polar enough to move the compound up the polar silica plate.[3] You need to increase the polarity of the solvent system. You can do this by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For very polar compounds, switching to a more polar system like 5-10% methanol in dichloromethane may be necessary.[13]

Q3: All my spots are near the solvent front (Rf value is too high). How do I fix this? A: A high Rf value means the eluent is too polar, causing all components to travel with the solvent front without adequate separation.[3] You should decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).

Table 1: Recommended Solvent Systems for Polar Amines
System No. Solvent System (v/v) Relative Polarity Typical Use Case
130% Ethyl Acetate / HexanesLow-MediumGood starting point for moderately polar compounds.[12]
250% Ethyl Acetate / HexanesMediumFor compounds that have low Rf in System 1.[12]
35% Methanol / DichloromethaneMedium-HighA versatile system for more polar compounds.[13]
410% Methanol / DichloromethaneHighFor highly polar compounds that remain on the baseline.[13]
590:10:1 Dichloromethane / Methanol / Ammonium HydroxideHigh (Basic)Excellent for basic amines to prevent streaking and improve spot shape.[12][13]
Spot Interpretation and Common Problems

Q1: My spots are streaking or look like smears. Why is this happening? A: Streaking is a common issue, especially with amines. The primary causes are:

  • Sample Overloading: The spot contains too much material.

  • Acid-Base Interactions: The basic amine group interacts strongly with the acidic silanol groups on the silica gel plate, causing tailing.[14]

  • High Polarity: The sample is too polar for the chosen solvent system.

Q2: How can I prevent my amine product from streaking? A: First, try diluting your sample.[3] If streaking persists, it is likely due to the basicity of the amine. Add a small amount of a base to your eluent to neutralize the acidic sites on the silica gel. A common solution is to add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to the solvent system.[3][14][15]

Q3: I don't see any spots on my TLC plate after development. A: This can happen for several reasons:

  • Sample is too dilute: The concentration of the compound is too low to be detected.[3] Try spotting the sample multiple times in the same location, ensuring the solvent dries between applications.[3]

  • Compound is not UV-active: While the benzisoxazole ring system should be UV-active, sometimes the concentration is too low for UV detection. Always follow up with a chemical stain.[3][4]

  • Incorrect Visualization: Ensure you are using the correct wavelength (254 nm) and that the stain is appropriate for your compound.

  • Solvent Level Too High: If the solvent level in the chamber is above the baseline, your sample will dissolve into the solvent pool instead of running up the plate.[15]

Q4: Which chemical stain is best for visualizing this compound? A: Ninhydrin is an excellent choice as it is highly specific for primary amines, which will appear as pink, purple, or brown spots upon heating.[5][6][16] Potassium permanganate (KMnO₄) is a good general oxidative stain that works for many functional groups, but Ninhydrin is more specific for your target product.[5]

Table 2: Common Visualization Methods
Method Principle Best For Expected Appearance of Product
UV Light (254 nm) Quenching of fluorescence by UV-active compounds.Aromatic and conjugated systems.[4]Dark spot against a green fluorescent background.
Iodine Vapor Formation of colored complexes with organic compounds.Unsaturated and aromatic compounds.[3]Yellow to brown spot. The stain is often temporary.
Ninhydrin Stain Reaction with primary amines to form a colored product.Primary and secondary amines.[6][16]Pink, purple, or brown spot after heating.
Table 3: TLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Streaking/Smearing 1. Sample overloaded. 2. Compound is acidic/basic (amine).[15] 3. Solvent system is inappropriate.1. Dilute the sample solution.[3] 2. Add 0.5-2% triethylamine or ammonium hydroxide to the eluent.[3][14]
Rf ≈ 0 (Spot on baseline) Eluent is not polar enough.[3]Increase the polarity of the eluent (e.g., add more ethyl acetate or switch to a methanol/DCM system).[13]
Rf ≈ 1 (Spot at solvent front) Eluent is too polar.[3]Decrease the polarity of the eluent (e.g., add more hexane).
No Spots Visible 1. Sample is too dilute.[3] 2. Compound is not UV-active. 3. Solvent level in chamber is too high.[15]1. Concentrate the sample or spot multiple times.[3] 2. Use a chemical stain like Ninhydrin.[6] 3. Ensure the solvent level is below the baseline.
Poor Separation The chosen solvent system does not have the right selectivity for the compounds.Try a different solvent system, preferably with solvents from different polarity classes (e.g., switch from ethyl acetate/hexane to acetone/hexane or methanol/DCM).[17]
Uneven Solvent Front 1. TLC plate is tilted in the chamber.[4] 2. Silica on the plate edge is chipped.1. Ensure the plate is sitting flat and straight. 2. Rerun the TLC on a new, undamaged plate.

Visual Workflows

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare Eluent & Chamber B 2. Prepare TLC Plate (Draw Baseline) A->B C 3. Spot Samples (SM, Co-spot, RM) B->C D 4. Develop Plate in Chamber C->D E 5. Mark Solvent Front & Dry Plate F 6. Visualize: UV Light (254 nm) E->F G 7. Visualize: Ninhydrin Stain F->G H 8. Analyze Spots & Calculate Rf G->H

Caption: Experimental workflow for monitoring a reaction using TLC.

Caption: Decision tree for troubleshooting common TLC issues.

References

Validation & Comparative

A Comparative Guide to 4-Methoxy-1,2-benzisoxazol-3-amine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of 4-Methoxy-1,2-benzisoxazol-3-amine and its analogs, focusing on their performance in anticancer and antimicrobial applications. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.

At a Glance: this compound vs. Other Analogs

FeatureThis compoundOther Benzisoxazole Analogs
Core Structure 1,2-benzisoxazole with a 3-amino group and a 4-methoxy groupVaried substitutions on the benzene ring and at the 3-position
Key Biological Activities Investigated as a key intermediate for CNS drugs, with potential antipsychotic, antidepressant, or anxiolytic properties.[1]Anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antipsychotic activities have been reported for various analogs.[2]
Mechanism of Action Not extensively studied, but analogs are known to target various enzymes and signaling pathways.Inhibition of enzymes such as histone deacetylases (HDACs), VEGFR-2, and DNA gyrase.[3][4][5]

Performance in Oncology: A Comparative Analysis of Anticancer Activity

Benzisoxazole derivatives have emerged as a promising class of anticancer agents. Their efficacy is largely dependent on the substitution pattern on the benzisoxazole core. While direct comparative data for this compound is limited, analysis of related compounds in various cancer cell lines provides valuable insights into the structure-activity relationship (SAR).

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of 3-amino-1,2-benzisoxazole derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Generally, the introduction of certain functional groups can enhance cytotoxicity and selectivity against cancer cell lines. For instance, attaching a 1,2,3-triazole moiety to the 3-amino position has been shown to yield compounds with potent antiproliferative effects.[3] The presence of electron-withdrawing or electron-donating groups on the benzisoxazole ring can modulate the electronic properties of the molecule, thereby affecting its interaction with biological targets.

In Vitro Anticancer Activity of Benzisoxazole Analogs

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various benzisoxazole analogs against different cancer cell lines. It is important to note that these values are collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB)MV4-11 (AML)2[3]
Benzoxazole derivative 12l A549 (Lung)0.4[6]
Benzoxazole derivative 1 HCT-116 (Colon)7.2[7]
Benzoxazole derivative 1 MCF-7 (Breast)7.8[7]
Benzoxazole derivative 12 MCF-7 (Breast)0.07 (as PARP-2 inhibitor)[8]
Benzoxazole derivative 27 MCF-7 (Breast)0.057 (as PARP-2 inhibitor)[8]

Performance in Infectious Diseases: A Comparative Analysis of Antimicrobial Activity

The benzisoxazole scaffold is also a key component in the development of novel antimicrobial agents. The structural modifications on the benzisoxazole ring have a profound impact on the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights:

In the context of antimicrobial activity, the substituents on the benzisoxazole ring play a crucial role in determining the efficacy against various bacterial and fungal strains. For instance, a naturally occurring 1,2-benzisoxazole has demonstrated activity against multi-drug resistant Acinetobacter baumannii.[9] The introduction of different side chains can modulate the lipophilicity and electronic properties of the compounds, influencing their ability to penetrate microbial cell walls and interact with their targets.

In Vitro Antimicrobial Activity of Benzisoxazole Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for different benzisoxazole analogs against a range of microbial strains. As with the anticancer data, these values are compiled from various sources and should be compared with consideration of potential experimental differences.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
3,6-dihydroxy-1,2-benzisoxazoleA. baumannii (MDR)6.25[9]
Benzisoxazole derivative 50-52 M. tuberculosis H37Rv3.12[2]
Benzoxazole derivative 13 B. subtilis-[10]
Benzoxazole derivative 28 C. albicans-[4]
Benzoxazole derivative 34 C. albicans-[4]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzisoxazole analogs stem from their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

Many benzisoxazole derivatives exert their anticancer effects by targeting key enzymes involved in cancer cell proliferation and survival.

Histone Deacetylase (HDAC) Inhibition: Some benzisoxazole analogs have been identified as inhibitors of HDACs.[3] HDACs play a critical role in the epigenetic regulation of gene expression. Their inhibition leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes like p21, which in turn induces cell cycle arrest and apoptosis.[11][12]

HDAC_Inhibition_Pathway HDACi Benzisoxazole Analog (HDAC Inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

HDAC Inhibition Pathway

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been shown to inhibit VEGFR-2 tyrosine kinase activity, thereby blocking downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4][13]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Benzisoxazole Benzisoxazole Analog (VEGFR-2 Inhibitor) Benzisoxazole->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Signaling->Angiogenesis

VEGFR-2 Inhibition Pathway
Antimicrobial Mechanisms

The antimicrobial action of certain benzisoxazole analogs involves the inhibition of essential bacterial enzymes.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase found in bacteria that is crucial for DNA replication, transcription, and repair.[5] Quinolone antibiotics, a major class of DNA gyrase inhibitors, function by stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[14] Some benzisoxazole derivatives may exhibit their antibacterial activity through a similar mechanism.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death inhibition leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication DNA Replication & Transcription Relaxed_DNA->Replication Replication->Cell_Death Benzisoxazole Benzisoxazole Analog (DNA Gyrase Inhibitor) Benzisoxazole->DNA_Gyrase Inhibits

DNA Gyrase Inhibition Mechanism

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of benzisoxazole analogs.

Synthesis of 3-Amino-1,2-benzisoxazole Derivatives

A common and efficient method for the synthesis of 3-amino-substituted 1,2-benzisoxazoles is through a microwave-promoted nucleophilic aromatic substitution reaction starting from a 3-chloro-1,2-benzisoxazole precursor.

Step 1: Synthesis of 3-chloro-1,2-benzisoxazole

  • The corresponding 3-hydroxy-1,2-benzisoxazole is heated with a chlorinating agent (e.g., phosphorus oxychloride) under microwave irradiation.

  • The reaction is typically completed within 2 hours, yielding the product in quantitative amounts.

Step 2: Synthesis of 3-amino-1,2-benzisoxazole

  • The 3-chloro-1,2-benzisoxazole is reacted with the desired amine in a suitable solvent.

  • The reaction is carried out in a microwave reactor for 1-6 hours.

  • This method generally provides good to high yields (54-90%) of the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzisoxazole analogs and incubated for a further 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The benzisoxazole compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The 1,2-benzisoxazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While this compound itself is primarily utilized as a synthetic intermediate, the broader family of benzisoxazole analogs exhibits significant potential in oncology and infectious disease research. The structure-activity relationship studies indicate that strategic modifications of the benzisoxazole core can lead to compounds with enhanced potency and selectivity. Further investigation into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate their in vitro promise into clinically effective treatments.

References

Comparative Analysis of the Biological Activities of 4-Methoxy-1,2-benzisoxazol-3-amine Derivatives: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals a significant landscape of research into the biological activities of benzisoxazole derivatives. However, specific quantitative data on the biological activity of 4-Methoxy-1,2-benzisoxazol-3-amine derivatives remains limited in publicly accessible databases. This guide, therefore, provides a comparative overview of the broader class of substituted 1,2-benzisoxazol-3-amine and related benzisoxazole derivatives, drawing upon available experimental data to offer insights into their therapeutic potential. The primary activities associated with this scaffold include antipsychotic, antimicrobial, anticancer, and anti-inflammatory effects.

The benzisoxazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1] Modifications to this core structure, including substitutions at various positions, have been extensively explored to modulate its biological effects.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A significant body of research has focused on the development of benzisoxazole derivatives as atypical antipsychotic agents.[2][3] The therapeutic mechanism of these compounds is primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4] Well-known antipsychotic drugs such as risperidone and iloperidone feature the 3-(piperidin-4-yl)-1,2-benzisoxazole core structure.[4]

The general signaling pathway for these atypical antipsychotics involves the modulation of dopaminergic and serotonergic neurotransmission in the brain.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Therapeutic_Effect Reduction of Psychotic Symptoms D2_Receptor->Therapeutic_Effect Modulates Signal 5HT2A_Receptor->Therapeutic_Effect Modulates Signal Benzisoxazole_Derivative Benzisoxazole Derivative Benzisoxazole_Derivative->D2_Receptor Blocks Benzisoxazole_Derivative->5HT2A_Receptor Blocks

Caption: Signaling pathway of atypical antipsychotics.

Studies on various 3-substituted-1,2-benzisoxazoles have demonstrated potent antipsychotic-like activity in animal models.[5] For instance, a series of benzisoxazole- and benzisothiazole-3-carboxamides showed affinity for both dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[6]

Antimicrobial and Antifungal Activity

Benzisoxazole derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[1] Research on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that while their antibacterial potential against Gram-positive bacteria like B. subtilis was moderate, a significant number of the tested compounds exhibited promising antifungal properties.[7]

Table 1: Antimicrobial Activity of Selected Benzoxazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
H-Box[(2-OMe-4-NMe2)Ph]-OMeB. subtilisHigh[7]
H-Box[2,5-(OMe)2Ph]-OMeP. pastorisLower than for bacteria[7]
H-Box(2-furyl)-OMeP. pastorisActive[7]
Compounds 50-52Mycobacterium tuberculosis H37Rv3.12[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Structure-activity relationship studies on these compounds indicated that the nature and position of substituents play a crucial role in their activity. For example, the presence of electron-donating groups like methoxy and dimethylamino on a phenyl substituent at the 2-position of the benzoxazole ring was found to influence antifungal activity.[7]

Anticancer and Anti-inflammatory Activity

The anticancer potential of benzisoxazole derivatives has been another active area of research.[8] Certain analogs have shown inhibitory activity against various cancer cell lines. For instance, some benzisoxazole-substituted-allyl derivatives were identified as effective against HT-29 human colon cancer cells.[1] One study on novel benzisoxazole derivatives reported antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 carcinoma cells.[1]

In terms of anti-inflammatory properties, benzisoxazole derivatives with electron-withdrawing groups have shown good activity.[1] Additionally, some derivatives have been explored as inhibitors of enzymes like acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[1]

Table 2: Enzyme Inhibitory Activity of Selected Benzisoxazole Derivatives

CompoundTarget EnzymeIC50 (μM)Source of EnzymeReference
Compound 65Acetylcholinesterase (AChE)1.5Electric Eel[1]
Compound 65Acetylcholinesterase (AChE)2.22Human Serum[1]
Compound 65Acetylcholinesterase (AChE)1.29Rat Brain[1]
Compound 66Acetylcholinesterase (AChE)2.51Electric Eel[1]
Compound 66Acetylcholinesterase (AChE)3.29Human Serum[1]
Compound 66Acetylcholinesterase (AChE)5.3Rat Brain[1]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: A General Overview

Detailed experimental protocols for a specific this compound derivative were not available. However, a general workflow for assessing the in vitro cytotoxicity of a compound against cancer cell lines, a common assay in this field of research, is outlined below.

Cytotoxicity_Assay_Workflow Start Start: Cancer Cell Culture Plating Seed cells into 96-well plates Start->Plating Incubation1 Incubate for 24h (Cell Adherence) Plating->Incubation1 Treatment Add varying concentrations of test compound Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Assay Add viability reagent (e.g., MTT, WST-1) Incubation2->Assay Measurement Measure absorbance (Spectrophotometer) Assay->Measurement Analysis Calculate IC50 values Measurement->Analysis End End: Data Interpretation Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

This protocol typically involves exposing cultured cancer cells to a range of concentrations of the test compound. After a set incubation period, a reagent is added that is converted into a colored product by viable cells. The amount of colored product, measured by a spectrophotometer, is proportional to the number of living cells, allowing for the calculation of the compound's cytotoxic potency (IC50 value).

Conclusion

The 1,2-benzisoxazole scaffold is a versatile platform for the development of a wide range of biologically active compounds. While research into derivatives of this core structure has yielded promising candidates for antipsychotic, antimicrobial, and anticancer therapies, there is a notable gap in the literature regarding the specific biological activities and quantitative data for this compound derivatives. Further research into this specific class of compounds is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships.

References

A Comparative Guide to HPLC Purity Validation of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the purity validation of synthesized 4-Methoxy-1,2-benzisoxazol-3-amine using High-Performance Liquid Chromatography (HPLC). It offers an objective comparison of a synthesized batch against a reference standard and a known impure sample, supported by a detailed experimental protocol and comparative data. This document is intended to assist researchers in establishing robust analytical methods for quality control and characterization of this important chemical entity.

Introduction to Purity Analysis

This compound is a key intermediate in the synthesis of various bioactive compounds, particularly those targeting the central nervous system.[1] Ensuring its chemical purity is critical for the reliability of research data and the safety and efficacy of potential therapeutic agents. HPLC is a powerful and widely adopted technique for separating, identifying, and quantifying the main compound and any potential process-related impurities or degradation products.

Potential impurities in a synthesized batch can originate from unreacted starting materials, by-products from side reactions, or degradation of the final compound. Common synthetic routes to benzisoxazoles, such as the [3+2] cycloaddition of arynes and nitrile oxides or the cyclization of ortho-hydroxyaryl oximes, can lead to specific impurities like nitrile oxide dimers or isomeric by-products.[2][3] Therefore, a well-developed HPLC method must be capable of resolving the active compound from these potential contaminants.

Comparative Purity Analysis by HPLC

To demonstrate the effectiveness of the proposed HPLC method, a comparative analysis was conducted on three distinct samples:

  • Reference Standard: A certified, high-purity standard of this compound.

  • Synthesized Batch: A representative batch of this compound produced via a common laboratory synthesis route.

  • Impure Sample: A sample deliberately spiked with potential impurities to challenge the separation capability of the method. Potential impurities include the starting material 2-fluoro-6-methoxybenzonitrile and a related by-product 4-Methoxy-1,2-benzisoxazol.

The results of this comparative analysis are summarized in the table below.

Table 1: Comparative HPLC Purity Data

Sample IDCompound NameRetention Time (min)Peak Area (%)Purity (%)Comments
Reference Standard This compound6.45>99.9>99.9A single, sharp, symmetrical peak indicating high purity.
Synthesized Batch This compound6.4699.2199.2Main peak corresponds to the reference standard. A minor impurity peak is detected.
Impurity 1 (2-fluoro-6-methoxybenzonitrile)8.120.79-Corresponds to unreacted starting material.
Impure Sample This compound6.4794.5594.6Significant impurity peaks are well-resolved from the main peak.
Impurity 1 (2-fluoro-6-methoxybenzonitrile)8.133.25-Corresponds to unreacted starting material.
Impurity 2 (4-Methoxy-1,2-benzisoxazol)9.582.20-Corresponds to a potential by-product.

Experimental Protocol: Reversed-Phase HPLC

This section details the validated reversed-phase HPLC method for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (≥99.5% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Ammonium Acetate (ACS grade or higher).

    • Glacial Acetic Acid (ACS grade or higher).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized batch and dissolve in 100 mL of diluent.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 230 nm
Gradient Elution Time (min)
0
15
20
21
25
System Suitability

Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The acceptance criteria are:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD): ≤ 2.0% for the peak area and retention time.

Data Analysis

Identify the peaks in the chromatograms of the synthesized sample by comparing their retention times with the reference standard. Calculate the purity of the synthesized batch using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Analytical Process

The following diagrams illustrate the logical workflow of the purity validation process.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation cluster_report Reporting prep_std Prepare Reference Standard Solution sst System Suitability Test (Inject Standard x5) prep_std->sst prep_sample Prepare Synthesized Sample Solution analysis Inject Synthesized Sample & Standard prep_sample->analysis prep_mobile Prepare Mobile Phases & Diluent prep_mobile->sst prep_mobile->analysis sst->analysis acquire Acquire Chromatograms analysis->acquire check_sst Verify SST Criteria (RSD, Tailing, Plates) acquire->check_sst integrate Integrate Peak Areas check_sst->integrate If Pass calculate Calculate Purity (%) via Area Normalization integrate->calculate report Final Purity Report calculate->report

Caption: Experimental workflow for HPLC purity validation.

G ref_std Reference Standard (>99.9% Pure) hplc HPLC Analysis ref_std->hplc synth_batch Synthesized Batch (Unknown Purity) synth_batch->hplc impure_sample Impure Sample (Spiked with Impurities) impure_sample->hplc chrom_ref Chromatogram A: Single Peak at RT1 hplc->chrom_ref chrom_synth Chromatogram B: Major Peak at RT1 + Minor Impurity Peaks hplc->chrom_synth chrom_impure Chromatogram C: Major Peak at RT1 + Known Impurity Peaks hplc->chrom_impure comparison Comparative Analysis chrom_ref->comparison chrom_synth->comparison chrom_impure->comparison result Purity of Synthesized Batch Determined (Peak Area % at RT1 in Chromatogram B) comparison->result

Caption: Logical relationship for comparative purity assessment.

References

Spectroscopic analysis (NMR, IR, MS) of 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-Methoxy-1,2-benzisoxazol-3-amine. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public databases, this guide leverages data from structurally similar compounds to predict and understand its likely spectral characteristics. This approach allows for a foundational understanding and provides a valuable reference for researchers working with this and related molecules.

Physicochemical Properties of this compound

Basic physicochemical data for the target compound has been reported and is summarized below.

PropertyValueReference
Molecular Formula C₈H₈N₂O₂[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 177995-40-3[2]
Melting Point 140-142 °C[2]

Predicted and Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Features for this compound:

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the chemical shifts and coupling constants.

  • Methoxy Protons: A singlet peak around 3.8-4.0 ppm corresponding to the -OCH₃ group.

  • Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

Comparative ¹H NMR Data:

CompoundKey ¹H NMR Signals (ppm)Solvent
4-Methoxybenzamide 7.89 (d), 6.99 (d), 3.81 (s, OCH₃)DMSO-d₆
N-benzyl-4-methoxybenzamide 7.76 (d), 6.96 (d), 4.82 (s, CH₂), 3.87 (s, OCH₃), 6.42 (s, NH)CDCl₃[3]
4-Methoxyaniline Aromatic protons and a methoxy signal would be expected.

Expected ¹³C NMR Features for this compound:

  • Aromatic Carbons: Signals in the range of 110-160 ppm.[4]

  • Methoxy Carbon: A signal around 55-60 ppm.

  • C=N Carbon: A signal in the downfield region, characteristic of the isoxazole ring.

  • Carbon Bearing the Amino Group: The chemical shift will be influenced by the amino substituent.

Comparative ¹³C NMR Data:

CompoundKey ¹³C NMR Signals (ppm)Solvent
2-(4-methoxy-2-nitrophenyl)-benzoxazole Data available but specific assignments require further analysis.[5]CDCl₃[5]
Substituted 1,2,4-Oxadiazoles Heterocyclic carbons show distinct chemical shifts.[6]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-StrongN-H stretching (amine)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching (methoxy)
1650-1600Medium-StrongC=N stretching (isoxazole ring)
~1600, ~1500Medium-StrongAromatic C=C stretching
1250-1000StrongC-O stretching (ether)

Comparative IR Data:

CompoundKey IR Bands (cm⁻¹)
4-Methoxybenzamide Characteristic amide and methoxy group absorptions are present.[7]
4-Methoxyaniline Shows characteristic N-H, C-H, and C-O stretching frequencies.
1,2-Benzisoxazole (unsubstituted) Aromatic C-H stretching around 3080 cm⁻¹.[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrum for this compound:

  • Molecular Ion (M⁺): A prominent peak at m/z = 164, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of small molecules such as CO, HCN, and radicals like CH₃.

Comparative MS Data:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
4-Methoxyaniline 123[8]Data available in NIST WebBook.[8]
4-Methoxybenzylamine 137[9]136, 121, 106, 30[9]
4-Methoxybenzamide 151135, 107, 92, 77

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below. These are general procedures and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The number of scans can be adjusted to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a solvent reference.[10]

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.[10]

Mass Spectrometry (MS)
  • Sample Preparation: The sample can be introduced directly into the ion source, or via a chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography (LC). For LC-MS, the sample is typically dissolved in a suitable solvent like acetonitrile or methanol.[10]

  • Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer can be used.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge (m/z) ratio. For LC-MS with ESI, the mobile phase is often acetonitrile with a small percentage of formic acid.[10]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Expected Data / Analogues interpretation->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Comparative Efficacy of 4-Methoxy-1,2-benzisoxazol-3-amine and Known SMS2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the inhibitory efficacy of 4-Methoxy-1,2-benzisoxazol-3-amine against Sphingomyelin Synthase 2 (SMS2) reveals its potential as a notable inhibitor, positioned within the broader class of 4-alkoxy-1,2-benzisoxazol-3-amine derivatives. This guide provides a comparative overview of its performance against other well-established SMS2 inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Introduction to SMS2 Inhibition

Sphingomyelin Synthase 2 (SMS2) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG). Dysregulation of SMS2 activity has been implicated in various pathological conditions, including inflammation, cardiovascular diseases, and cancer, making it a compelling target for therapeutic intervention. The development of potent and selective SMS2 inhibitors is a significant area of research aimed at modulating these disease states. The 1,2-benzisoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its versatile pharmacological activities.[1]

Quantitative Comparison of Inhibitor Efficacy

The inhibitory potential of this compound and its analogs are presented below in comparison to other known SMS2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

CompoundTarget(s)IC50 Value (nM)Notes
This compound SMS2110Data from a comprehensive study on 4-alkoxy-1,2-benzisoxazol-3-amine derivatives.
4-Benzyloxy-1,2-benzisoxazol-3-amineSMS220A highly potent analog from the same chemical series, demonstrating the impact of the alkoxy substituent on inhibitory activity.
SMS2-IN-1SMS26.5A potent and highly selective SMS2 inhibitor.[2]
Ly93SMS291A selective and orally active SMS2 inhibitor.
GW4869N-SMase1,000A commonly used inhibitor of neutral sphingomyelinase (N-SMase), an enzyme functionally related to SMS2. Its IC50 for SMS2 is not well-defined in the literature, highlighting its different target profile.[3]
D609PC-PLC~375,000An inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC) with downstream effects on pathways involving SMS2. The high IC50 in cell-based assays reflects its indirect and less potent effect.[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure for evaluating these inhibitors, the following diagrams are provided.

SMS2_Signaling_Pathway cluster_membrane Plasma Membrane PC Phosphatidylcholine SMS2 SMS2 PC->SMS2 Ceramide Ceramide Ceramide->SMS2 SM Sphingomyelin SMS2->SM DAG Diacylglycerol SMS2->DAG Inhibitor This compound (or other inhibitors) Inhibitor->SMS2

Caption: Inhibition of the SMS2 signaling pathway.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare reaction mix: - Recombinant SMS2 - Phosphatidylcholine - Assay Buffer Inhibitors Add varying concentrations of test inhibitors Reagents->Inhibitors Start Initiate reaction with NBD-C6-ceramide (fluorescent substrate) Inhibitors->Start Incubate Incubate at 37°C Start->Incubate Stop Stop reaction and extract lipids Incubate->Stop TLC Separate lipids by TLC Stop->TLC Quantify Quantify fluorescence TLC->Quantify IC50 Calculate IC50 values Quantify->IC50

Caption: Workflow for in vitro SMS2 inhibition assay.

Experimental Protocols

The following is a detailed methodology for an in vitro Sphingomyelin Synthase 2 (SMS2) inhibition assay, a common method to determine the IC50 values of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human SMS2.

Materials:

  • Recombinant human SMS2 enzyme

  • Test compounds (e.g., this compound, known inhibitors)

  • NBD-C6-ceramide (fluorescent substrate)

  • Phosphatidylcholine

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence scanner or plate reader

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, phosphatidylcholine, and the recombinant SMS2 enzyme at their optimal concentrations.

  • Inhibitor Addition: Add varying concentrations of the test compounds (solubilized in a suitable solvent like DMSO) to the reaction mixture. A vehicle control (DMSO alone) should also be included.

  • Pre-incubation: Pre-incubate the reaction mixture with the test compounds for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent substrate, NBD-C6-ceramide, to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 60 minutes) during which the enzyme converts the substrate to fluorescently labeled sphingomyelin.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture, typically chloroform:methanol (2:1, v/v), to quench the enzymatic activity and extract the lipids.

  • Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases. The lipid-containing lower organic phase is carefully collected.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate. The plate is then placed in a chromatography tank containing the developing solvent. The solvent moves up the plate by capillary action, separating the different lipid components based on their polarity.

  • Fluorescence Quantification: After the solvent front has reached a sufficient height, the TLC plate is removed and air-dried. The fluorescent spots corresponding to the unreacted NBD-C6-ceramide and the product, NBD-sphingomyelin, are visualized and quantified using a fluorescence scanner.

  • Data Analysis: The intensity of the product spot is proportional to the enzyme activity. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The data presented in this guide demonstrate that this compound is a potent inhibitor of SMS2. While not as potent as the highly optimized inhibitor SMS2-IN-1, its efficacy is comparable to that of another established inhibitor, Ly93. The structure-activity relationship within the 4-alkoxy-1,2-benzisoxazol-3-amine series, highlighted by the increased potency of the 4-benzyloxy analog, suggests that this chemical scaffold is a promising starting point for the development of novel and highly effective SMS2 inhibitors. The provided experimental protocol offers a standardized method for researchers to further investigate the inhibitory activities of this and other compounds targeting SMS2.

References

Comparative Guide to the Cross-Reactivity of 4-Methoxy-1,2-benzisoxazol-3-amine in Preclinical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a chemical compound is paramount to predicting its potential efficacy and safety. This guide provides a framework for evaluating the cross-reactivity of 4-Methoxy-1,2-benzisoxazol-3-amine, a novel heterocyclic amine, against a panel of putative biological targets. While specific experimental data for this compound is not yet widely published, this document outlines the essential methodologies and data presentation formats required for a thorough investigation, using illustrative examples.

Understanding Off-Target Activity

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. However, this can also lead to interactions with multiple protein targets, a phenomenon known as polypharmacology or cross-reactivity. Assessing this off-target activity early in the drug discovery process is critical to avoid misleading results and potential toxicity.

Illustrative Cross-Reactivity Profile

To effectively assess selectivity, a compound of interest should be screened against a panel of related and unrelated biological targets. The data below is a hypothetical representation of how to present such findings for a compound like this compound, here denoted as "Compound X".

Table 1: Hypothetical Kinase Inhibition Profile of Compound X

Target Kinase FamilySpecific KinaseIC50 (nM)% Inhibition @ 1µM
Primary Target Family Kinase A 50 95%
Kinase B85060%
Kinase C>10,000<10%
Secondary Target Family Kinase D1,20045%
Kinase E>10,000<5%
Unrelated Kinase Family Kinase F>10,000<5%
Kinase G7,50015%

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.

Key Experimental Protocols

Rigorous and reproducible experimental design is the foundation of a reliable cross-reactivity assessment. Below are detailed protocols for commonly employed assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

  • Reagents and Materials :

    • Kinase of interest (e.g., Kinase A)

    • Kinase substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (this compound) dissolved in DMSO

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • 384-well white assay plates

    • Plate reader with luminescence detection capabilities

  • Procedure :

    • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

    • To each well of a 384-well plate, add 5 µL of the diluted compound. Include wells for a positive control (no compound) and a negative control (no kinase).

    • Add 10 µL of a solution containing the kinase and its specific substrate peptide to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Add 25 µL of the luminescent detection reagent to each well. This reagent measures the amount of remaining ATP.

    • Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

TSA, or Differential Scanning Fluorimetry, is a biophysical method used to assess whether a compound binds to a target protein by measuring changes in the protein's thermal stability.[1]

  • Reagents and Materials :

    • Purified target protein

    • SYPRO Orange dye (5000x stock in DMSO)

    • HEPES-buffered saline (HBS) or other suitable protein buffer

    • Test compound dissolved in DMSO

    • Quantitative PCR (qPCR) instrument with a thermal ramping feature

  • Procedure :

    • Dilute the target protein in HBS to a final concentration of 2 µM.

    • Dilute the SYPRO Orange dye to a 200x working solution in HBS.

    • Prepare a 2x protein/dye master mix by combining equal volumes of the diluted protein and the 200x dye solution.

    • Dispense 10 µL of the protein/dye master mix into each well of a 96-well qPCR plate.

    • Add 10 µL of the test compound at various concentrations (diluted in HBS) to the wells. The final DMSO concentration should not exceed 1%.

    • Seal the plate and centrifuge briefly to mix the contents.

    • Place the plate in the qPCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C per minute, acquiring fluorescence data at each interval.

    • Analyze the resulting melt curves. The melting temperature (Tm) is the point at which the fluorescence is at its maximum. A significant shift in Tm in the presence of the compound indicates binding.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex biological and experimental processes. The following visualizations, created using the DOT language, illustrate key concepts in cross-reactivity testing.

Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling Receptor Receptor (Primary Target Family) Kinase_A Kinase A (On-Target) Receptor->Kinase_A OffTargetReceptor Off-Target Receptor Kinase_D Kinase D (Off-Target) OffTargetReceptor->Kinase_D Compound 4-Methoxy-1,2- benzisoxazol-3-amine Compound->Receptor Binds Compound->OffTargetReceptor Cross-reacts Response Desired Biological Response Kinase_A->Response SideEffect Adverse Side Effect Kinase_D->SideEffect

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_validation Selectivity Profiling cluster_analysis Data Analysis & Decision HTS High-Throughput Screen (e.g., against Kinase A) Hit_Compound Identify Hit Compound (this compound) HTS->Hit_Compound Panel_Screen Biochemical Panel Screen (e.g., 100 Kinases) Hit_Compound->Panel_Screen Biophysical_Assay Biophysical Assay (e.g., Thermal Shift) Hit_Compound->Biophysical_Assay Cell_Assay Cell-Based Assay (Phenotypic Screen) Hit_Compound->Cell_Assay Data_Integration Integrate Data & Calculate Selectivity Score Panel_Screen->Data_Integration Biophysical_Assay->Data_Integration Cell_Assay->Data_Integration Go_NoGo Go/No-Go Decision for Lead Optimization Data_Integration->Go_NoGo

Caption: Experimental workflow for assessing compound cross-reactivity.

Hit_Validation_Logic Start Hit Compound Identified Potency_Check On-Target Potency > Threshold? (e.g., IC50 < 1µM) Start->Potency_Check Selectivity_Check Selectivity Ratio > 100-fold vs. Off-Targets? Potency_Check->Selectivity_Check Yes Deprioritize Deprioritize or Redesign Potency_Check->Deprioritize No Proceed Advance to Lead Optimization Selectivity_Check->Proceed Yes Consider_Polypharm Consider for Polypharmacology? Selectivity_Check->Consider_Polypharm No Therapeutic_Rationale Therapeutic Rationale for Multiple Targets? Consider_Polypharm->Therapeutic_Rationale Therapeutic_Rationale->Proceed Yes Therapeutic_Rationale->Deprioritize No

Caption: Decision tree for hit validation based on cross-reactivity data.

References

Comparative Analysis of 4-Methoxy-1,2-benzisoxazol-3-amine Analogs: A Guide to Structural Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationships (SAR) of 4-Methoxy-1,2-benzisoxazol-3-amine analogs, a chemical scaffold of significant interest in the development of atypical antipsychotic agents. By examining the quantitative binding affinities of key analogs at dopamine D2 and serotonin 5-HT2A receptors, this document aims to elucidate the structural modifications that influence pharmacological activity. Detailed experimental protocols for the primary binding assays are provided, alongside visualizations of the relevant signaling pathways and a general experimental workflow to support further research and development in this area.

I. Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of prominent this compound analogs for human dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity. The 5-HT2A/D2 affinity ratio is a key indicator of atypical antipsychotic potential, with a higher ratio often associated with a reduced risk of extrapyramidal side effects.

CompoundCore StructureR GroupDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)5-HT2A/D2 Affinity Ratio
Risperidone 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole3-[2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one3.2[1]0.2[1]16
Paliperidone (9-hydroxyrisperidone) 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one~3-5~0.3-0.6~8-10
Iloperidone 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone6.35.61.1

II. Experimental Protocols

A. Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a standard procedure for determining the binding affinity of test compounds for the human dopamine D2 receptor using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Crude membrane preparations from a stable cell line expressing the human recombinant dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).

  • Non-specific Binding Determinant: Haloperidol (10 µM) or another suitable D2 antagonist at a high concentration.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/B), cell harvester, and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well microplate, add the following to triplicate wells:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of haloperidol solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Radioligand Binding Assay for Serotonin 5-HT2A Receptor

This protocol describes a method for assessing the binding affinity of compounds to the human serotonin 5-HT2A receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from a cell line stably expressing the human recombinant 5-HT2A receptor (e.g., CHO or HeLa cells).

  • Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

  • Non-specific Binding Determinant: Mianserin (10 µM) or another suitable 5-HT2A antagonist at a high concentration.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Apparatus: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Plate Setup: Prepare the 96-well plate with total binding, non-specific binding, and competitive binding wells as described for the D2 receptor assay.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate IC50 and Ki values as described for the D2 receptor assay.

III. Visualization of Signaling Pathways and Experimental Workflow

A. Signaling Pathways

The therapeutic effects of this compound analogs as atypical antipsychotics are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The diagrams below illustrate the canonical signaling pathways associated with these receptors.

Dopamine_D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Antagonist This compound Analog (Antagonist) Antagonist->D2R Blocks

Figure 1: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Signaling_Pathway Serotonin Serotonin (5-HT) HT2AR Serotonin 5-HT2A Receptor (Gq/11-coupled) Serotonin->HT2AR Binds Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Modulation of Neuronal Activity Ca_release->Cellular_Response PKC->Cellular_Response Antagonist This compound Analog (Antagonist) Antagonist->HT2AR Blocks

Figure 2: Serotonin 5-HT2A Receptor Signaling Pathway.

B. Experimental Workflow

The following diagram illustrates a general workflow for conducting a structure-activity relationship study of novel this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification D2_Binding Dopamine D2 Receptor Binding Assay Purification->D2_Binding HT2A_Binding Serotonin 5-HT2A Receptor Binding Assay Purification->HT2A_Binding Data_Analysis IC50 & Ki Determination D2_Binding->Data_Analysis HT2A_Binding->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection Further_Studies In Vivo Efficacy & Toxicology Studies Lead_Selection->Further_Studies

Figure 3: General Workflow for SAR Studies.

IV. Conclusion

The structural activity relationship of this compound analogs is a critical area of research for the development of safer and more effective atypical antipsychotics. The data presented in this guide highlight the importance of the substituent at the piperidine nitrogen in modulating the affinity for dopamine D2 and serotonin 5-HT2A receptors. A high 5-HT2A/D2 affinity ratio, as seen with risperidone, is a desirable characteristic for achieving an atypical profile. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate novel analogs within this chemical class. Further investigation into the impact of various substitutions on the benzisoxazole ring and the linker between the core and the terminal aromatic moiety will be instrumental in optimizing the pharmacological profile of these compounds for the treatment of psychotic disorders.

References

Comparative In-Vitro Analysis of 4-Methoxy-1,2-benzisoxazol-3-amine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro biological activities of 4-Methoxy-1,2-benzisoxazol-3-amine and other notable benzisoxazole derivatives. Due to the limited publicly available in-vitro data specifically for this compound, this document focuses on comparing its potential activities with experimentally validated data from structurally similar benzisoxazole compounds. The guide is intended to support researchers in drug discovery and development by providing a consolidated resource of experimental data, detailed protocols, and visualizations of relevant signaling pathways.

In-Vitro Biological Activity Comparison

The benzisoxazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1] This section compares the in-vitro efficacy of selected benzisoxazole derivatives against various cancer cell lines and microbial strains.

Anticancer Activity

The cytotoxic effects of several benzisoxazole derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)Reference
3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB)MV4-11 (Acute Myeloid Leukemia)2[2]
Compound 11b (p-fluorophenyl derivative)MCF-7 (Breast Cancer)4.30[3]
A549 (Lung Cancer)6.68[3]
PC-3 (Prostate Cancer)7.06[3]
Compound 11a (phenyl derivative)MCF-7 (Breast Cancer)6.25[3]
A549 (Lung Cancer)8.33[3]
PC-3 (Prostate Cancer)15.95[3]
Estradiol-benzisoxazole hybrid 4b DU-145 (Prostate Cancer)2[4]
HeLa (Cervical Cancer)1[4]
MCF-7 (Breast Cancer)1[4]
Estradiol-benzisoxazole hybrid 4c DU-145 (Prostate Cancer)1[4]
HeLa (Cervical Cancer)1[4]
MCF-7 (Breast Cancer)1[4]
Estradiol-benzisoxazole hybrid 4d DU-145 (Prostate Cancer)4[4]
HeLa (Cervical Cancer)2[4]
MCF-7 (Breast Cancer)2[4]
Imidazo-thiadiazole based Chalcone derivativeA549 (Lung Cancer)5.988[5]
MCF-7 (Breast Cancer)43.4[5]
Benzoxazole derivative 12l HepG2 (Liver Cancer)10.50[6]
MCF-7 (Breast Cancer)15.21[6]
Antimicrobial Activity

Benzisoxazole derivatives have also demonstrated promising activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
3,6-dihydroxy-1,2-benzisoxazoleAcinetobacter baumannii (MDR strain NR-13382)6.25[7][8]
3,6-dihydroxy-1,2-benzisoxazoleAcinetobacter baumannii (MDR strain L1051)12.5[7][8]
3,6-dihydroxy-1,2-benzisoxazoleEscherichia coli (MDR strain AG102)0.31 - 0.63[7]
3,4,5-trimethoxyphenyl benzoxazole derivative (IIIa-IIIe)Staphylococcus aureus15.6 - 500[9]
Bacillus subtilis15.6 - 500[9]
Escherichia coli15.6 - 500[9]
Pseudomonas aeruginosa15.6 - 500[9]
Candida albicans15.6 - 500[9]
Aspergillus niger15.6 - 500[9]

Experimental Protocols

MTT Assay for Anticancer Activity Screening

This protocol is a standard colorimetric assay for assessing cell viability, based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[11]

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of approximately 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[12]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for a further 24-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Read the absorbance at 570 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Dilute an overnight culture of the microorganism in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Benzisoxazole derivatives have been shown to exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt and MAPK/ERK pathways are two such critical pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Some benzoxazole derivatives have been identified as inhibitors of PI3K.[14]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Benzisoxazole Benzisoxazole Derivative Benzisoxazole->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a benzisoxazole derivative.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. Benzoxazole derivatives have been shown to inhibit p38α MAP kinase.[9]

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Signal->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression Regulates Benzisoxazole Benzisoxazole Derivative Benzisoxazole->MEK Inhibits

Caption: Postulated mechanism of a benzisoxazole derivative inhibiting the MAPK/ERK pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in-vitro evaluation of novel benzisoxazole compounds.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Screening Secondary Screening (e.g., MIC, Apoptosis Assay) Hit_Identification->Secondary_Screening Active Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization

Caption: General workflow for in-vitro screening of benzisoxazole derivatives.

References

A Comparative Benchmarking Guide: Evaluating 4-Methoxy-1,2-benzisoxazol-3-amine Against Commercial Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of 4-Methoxy-1,2-benzisoxazol-3-amine against established commercial kinase inhibitors. Given the prevalence of the benzisoxazole scaffold in kinase inhibitor discovery, this document outlines the necessary experimental protocols and data presentation structures to evaluate its potential efficacy and selectivity. The target compound, this compound, is a novel small molecule with potential applications in modulating kinase signaling pathways.

A critical aspect of preclinical drug discovery is the rigorous evaluation of a compound's potency and selectivity against known standards. This guide uses Staurosporine, a broad-spectrum kinase inhibitor, Dasatinib, a potent Src family kinase inhibitor, and SB 203580, a selective p38 MAPK inhibitor, as benchmarks. By following the detailed protocols herein, researchers can generate robust, comparable data to inform further development of this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the commercial standards against their respective primary kinase targets. Researchers should use this table to compare their experimentally determined IC50 values for this compound.

CompoundTarget KinaseIC50 (nM)
This compound SrcTBD
This compound p38 MAPKTBD
DasatinibSrc0.5 - 0.8[1][2]
SB 203580p38 MAPK35 - 50[3][4]
StaurosporineSrc6[5]
Staurosporinep38 MAPK64 (for induction of MIP-2)[6]

TBD: To Be Determined by experimentation.

Experimental Protocols

Detailed methodologies for key in vitro kinase activity assays are provided below. These protocols are designed to be robust and reproducible, allowing for accurate determination of inhibitory activity.

Protocol 1: In Vitro Src Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from established methods for measuring Src kinase activity using a luminescent readout that quantifies ADP production.[7]

Materials and Reagents:

  • Recombinant active c-Src kinase

  • Src peptide substrate (e.g., KVEKIGEGTYGVVYK)[8]

  • This compound and commercial standards (Dasatinib, Staurosporine)

  • ATP solution (10 mM)

  • Src Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA[8]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the standard inhibitors in Src Kinase Buffer.

  • Reaction Setup: To the wells of a 384-well plate, add 1 µL of the diluted compounds, 2 µL of Src kinase, and 2 µL of the substrate/ATP mixture. The final reaction volume is typically 5 µL.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration, and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: In Vitro p38 MAPK Activity Assay (Non-Radioactive Western Blot)

This protocol details a method to measure p38 MAPK activity by immunoprecipitating the kinase and then detecting the phosphorylation of a substrate via Western blot.[9]

Materials and Reagents:

  • Cell lysate from cells stimulated to activate p38 MAPK

  • Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody

  • ATF-2 fusion protein (substrate)

  • This compound and commercial standards (SB 203580, Staurosporine)

  • Kinase Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2

  • ATP solution (10 mM)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: Phospho-ATF-2 (Thr71) Antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Immunoprecipitation: Incubate cell lysate with the immobilized anti-phospho-p38 MAPK antibody overnight at 4°C to capture active p38 MAPK.

  • Inhibitor Incubation: Wash the antibody-bead complex and resuspend in Kinase Assay Buffer. Add the desired concentrations of this compound or standard inhibitors and pre-incubate for 10 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding ATF-2 substrate and ATP (final concentration ~200 µM). Incubate for 30 minutes at 30°C.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Block the membrane and probe with the primary antibody against phospho-ATF-2. Follow with the HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for phosphorylated ATF-2. Determine the percent inhibition at each compound concentration and calculate the IC50 values.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a simplified kinase signaling cascade and the general workflow for an in vitro kinase inhibitor assay.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Upstream_Kinase Upstream Kinase Receptor_Tyrosine_Kinase->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., Src, p38 MAPK) Upstream_Kinase->Target_Kinase Phosphorylates Substrate_Protein Substrate Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor 4-Methoxy-1,2- benzisoxazol-3-amine Inhibitor->Target_Kinase Inhibits

Caption: A simplified kinase signaling pathway illustrating the point of inhibition.

G Start Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction in Plate Reagent_Prep->Reaction_Setup Incubation Incubate at RT (e.g., 60 min) Reaction_Setup->Incubation Stop_Reaction Stop Reaction & Deplete Remaining ATP Incubation->Stop_Reaction Signal_Generation Add Detection Reagent (Generate Signal) Stop_Reaction->Signal_Generation Data_Acquisition Measure Signal (e.g., Luminescence) Signal_Generation->Data_Acquisition Data_Analysis Calculate % Inhibition Determine IC50 Data_Acquisition->Data_Analysis End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibitor assay.

References

Safety Operating Guide

Safe Disposal of 4-Methoxy-1,2-benzisoxazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Methoxy-1,2-benzisoxazol-3-amine as a hazardous chemical waste. The primary disposal method is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Before handling for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.

Chemical and Physical Properties Summary

A summary of key data for this compound is provided below. This information is crucial for waste characterization.

PropertyValue
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol [1]
Appearance Solid
Melting Point 140-142 °C[2]
CAS Number 177995-40-3[1][2]

Step-by-Step Disposal Protocol

The recommended disposal procedure involves segregation, proper containment, clear labeling, and transfer to a certified waste management company.

Step 1: Waste Segregation

  • Isolate waste containing this compound from all other waste streams at the point of generation.

  • Do not mix this waste with non-hazardous materials, as this will increase the volume of hazardous waste.

  • Keep it separate from incompatible materials, such as strong oxidizing agents.

Step 2: Waste Collection and Containment

  • Solid Waste: Collect pure this compound, contaminated weighing paper, gloves, and other solid materials in a designated, sealable, and chemically compatible container (e.g., a high-density polyethylene - HDPE - container).

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container clearly marked for "Aromatic Amine Liquid Waste" or as per your institution's guidelines.

  • Ensure all waste containers are in good condition, free from leaks or rust, and have a secure, tight-fitting lid.[3] Keep containers closed except when adding waste.[3]

Step 3: Labeling

  • As soon as waste is first added, label the container clearly with the words "Hazardous Waste ".

  • The label must include the full chemical name: "This compound ".

  • List all constituents and their approximate percentages.

  • Include the name of the principal investigator or laboratory contact and the date of accumulation.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

  • The storage area should be away from heat, sources of ignition, and incompatible chemicals.

  • Utilize secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS office with all necessary documentation regarding the waste's composition and volume.

  • Final disposal must be carried out by a licensed and approved waste disposal company.[4][5]

Step 6: Decontamination of Empty Containers

  • "Empty" containers that held this compound must be decontaminated.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the rinsate from this cleaning process is considered hazardous waste and must be collected in the designated hazardous liquid waste container.[3]

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) in Fume Hood start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_container Collect Solid Waste in Labeled, Sealed HDPE Container segregate->solid_container Solid Waste liquid_container Collect Liquid Waste in Labeled, Sealed Compatible Container segregate->liquid_container Liquid Waste label Label Container: 'Hazardous Waste' Full Chemical Name Constituents & % solid_container->label liquid_container->label storage Store in Designated Secondary Containment Area label->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Final Disposal by Licensed Professional Service contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-Methoxy-1,2-benzisoxazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 4-Methoxy-1,2-benzisoxazol-3-amine (CAS No. 177995-40-3). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification:

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1][2] The primary hazards associated with this compound are:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity — (single exposure): Category 3, may cause respiratory irritation.[1][2]

Hazard and Precautionary Statements Summary:

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.[1][3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
H319: Causes serious eye irritation.[1][3]P264: Wash skin thoroughly after handling.[3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[3] P337 + P313: If eye irritation persists: Get medical advice/attention.[3] P362 + P364: Take off contaminated clothing and wash it before reuse.[3]
H335: May cause respiratory irritation.[1][2]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor if you feel unwell.
Operational Plan: Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use of a certified laboratory chemical fume hood is mandatory to minimize inhalation exposure.[4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent skin, eye, and respiratory exposure. The following PPE is required:

PPE TypeSpecifications
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are required.[7] A face shield should be worn over safety glasses when there is a risk of splashing or handling larger quantities.[7][8]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][9] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Skin and Body Protection A flame-resistant lab coat is required. Ensure it is fully buttoned to cover as much skin as possible.[7] Wear long pants and closed-toe, closed-heel shoes.[7] For larger quantities, consider chemical-resistant coveralls.[10][11]
Respiratory Protection If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator is required.[7][12]

3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling the chemical.[6]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[5]

Disposal Plan

1. Waste Collection:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a designated and properly labeled hazardous waste container.

  • The container must be compatible with the chemical, sealable, and stored in a designated satellite accumulation area with secondary containment.[4][9]

2. Waste Disposal:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for complete and accurate classification.[5]

  • Dispose of the contents and container to an approved waste disposal plant.[6] Do not dispose of down the drain or in regular trash.[5]

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur.
Ingestion Clean mouth with water. Do NOT induce vomiting. Get medical attention if symptoms occur.

Spill Response:

  • In case of a small spill, alert personnel in the area and don appropriate PPE.

  • Use an inert absorbent material (e.g., sand, silica gel) to contain and collect the spill.[5]

  • Place the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area with soap and water.

  • For large spills, evacuate the area and contact the institution's environmental health and safety department.

Visual Workflow for Handling this compound

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.